Verapamil Ethyl Methanethiosulfonate, Bromide
Description
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Properties
IUPAC Name |
[4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]-methyl-(2-methylsulfonylsulfanylethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N2O6S2.BrH/c1-23(2)30(22-31,25-11-13-27(36-5)29(21-25)38-7)15-9-16-32(3,18-19-39-40(8,33)34)17-14-24-10-12-26(35-4)28(20-24)37-6;/h10-13,20-21,23H,9,14-19H2,1-8H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUKZMOMCQMWEQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC[N+](C)(CCC1=CC(=C(C=C1)OC)OC)CCSS(=O)(=O)C)(C#N)C2=CC(=C(C=C2)OC)OC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45BrN2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676195 | |
| Record name | 4-Cyano-4-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-[(methanesulfonyl)sulfanyl]ethyl}-N,5-dimethylhexan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
673.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353270-25-4 | |
| Record name | 4-Cyano-4-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-[(methanesulfonyl)sulfanyl]ethyl}-N,5-dimethylhexan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to L-type Calcium Channel Pore Mapping Using Verapamil Ethyl Methanethiosulfonate, Bromide (VEM-Br)
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of Verapamil Ethyl Methanethiosulfonate, Bromide (VEM-Br) for the structural and functional mapping of L-type calcium channel (LTCC) pores. By leveraging the principles of Substituted Cysteine Accessibility Method (SCAM), this document outlines the core scientific rationale, detailed experimental protocols, and data interpretation strategies. We delve into the unique chemical properties of VEM-Br, a bespoke molecular probe that combines the targeting specificity of the phenylalkylamine verapamil with the covalent reactivity of a methanethiosulfonate (MTS) group. This guide is designed to serve as a practical, in-depth resource, enabling investigators to elucidate the architecture of the LTCC pore, identify drug binding sites, and probe the conformational changes associated with channel gating.
Introduction: The Imperative for High-Resolution Ion Channel Mapping
Voltage-gated L-type calcium channels (LTCCs), particularly the CaV1.2 subtype, are fundamental to cardiovascular physiology and neuronal signaling. Their dysfunction is implicated in a range of pathologies, making them a critical target for therapeutic intervention. Verapamil, a phenylalkylamine, is a clinically significant LTCC blocker that exhibits state-dependent binding, showing higher affinity for open and inactivated channel conformations.[1][2] Understanding the precise molecular determinants of verapamil's interaction within the channel pore is paramount for the rational design of next-generation calcium channel modulators.
Substituted Cysteine Accessibility Method (SCAM) has emerged as a powerful technique to probe the structure and function of membrane proteins in their native environment.[3] This method involves the introduction of cysteine residues at specific locations within a protein, followed by the application of sulfhydryl-reactive reagents to assess the accessibility of these engineered cysteines. The reactivity of the cysteine residue provides information about its local environment, such as its exposure to the aqueous solvent and its proximity to the channel pore.
This compound (VEM-Br) is a specialized chemical tool designed for SCAM studies of LTCCs.[4] It consists of a verapamil moiety, which guides the molecule to its binding site within the channel, and a reactive methanethiosulfonate (MTS) group. This MTS group can form a disulfide bond with an accessible cysteine residue, leading to a covalent and irreversible modification of the channel. By observing the functional consequences of this modification, typically a change in ion channel current, researchers can infer the location and accessibility of the engineered cysteine.
This guide will provide the scientific and practical foundation for utilizing VEM-Br to map the L-type calcium channel pore, offering a detailed exploration of the underlying principles and step-by-step methodologies.
The Molecular Probe: this compound (VEM-Br)
The efficacy of VEM-Br as a molecular probe stems from its bifunctional nature. The verapamil component acts as a high-affinity ligand for the LTCC, directing the MTS reagent to the verapamil binding site. The MTS moiety, in turn, serves as a covalent anchor, irreversibly modifying the channel upon encountering an accessible cysteine residue.
Chemical Properties and Synthesis Overview
-
Chemical Name: this compound[4]
-
CAS Number: 353270-25-4[4]
-
Molecular Formula: C₃₀H₄₅BrN₂O₆S₂[4]
-
Molecular Weight: 673.72 g/mol [4]
The synthesis of VEM-Br involves the modification of a verapamil derivative to incorporate the ethyl methanethiosulfonate group. While specific synthesis protocols for VEM-Br are not widely published, a generalizable approach can be inferred from the synthesis of similar verapamil derivatives and other MTS-conjugated compounds. This typically involves the reaction of a verapamil precursor containing a reactive functional group (e.g., a primary amine or a hydroxyl group) with a suitable methanethiosulfonate-containing reagent.
The Methodology: Substituted Cysteine Accessibility Method (SCAM)
SCAM is a powerful biochemical and electrophysiological technique used to identify amino acid residues that line a channel pore or a binding crevice.[3] The core principle of SCAM lies in the unique reactivity of the sulfhydryl group of cysteine residues. By systematically replacing native amino acids with cysteine, one at a time, and then probing the accessibility of these engineered cysteines with sulfhydryl-specific reagents like VEM-Br, a detailed structural map of the protein's aqueous-exposed surfaces can be constructed.
Rationale for Targeting the L-type Calcium Channel Pore
The verapamil binding site within the L-type calcium channel has been localized to the inner pore of the α1 subunit.[1][2] Specifically, residues in the transmembrane segments IIIS5, IIIS6, and IVS6 have been identified as critical for high-affinity binding of phenylalkylamines.[2][5] This knowledge provides a focused target region for cysteine mutagenesis. By introducing cysteine residues at various positions within these segments, researchers can use VEM-Br to pinpoint the exact residues that are accessible to the drug and line the channel pore.
Experimental Workflow
The SCAM workflow using VEM-Br can be broken down into several key stages, as illustrated in the diagram below.
Caption: Experimental workflow for SCAM using VEM-Br.
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step guide for conducting a SCAM experiment using VEM-Br to map the L-type calcium channel pore.
Site-Directed Mutagenesis of CaV1.2
-
Generation of a Cysteine-less CaV1.2 Template:
-
Start with a plasmid encoding the human CaV1.2 α1 subunit.
-
Identify all native cysteine residues that are not essential for channel folding or function.
-
Systematically mutate these native cysteines to a non-reactive amino acid, such as serine or alanine, using a site-directed mutagenesis kit.
-
Verify the successful creation of the cysteine-less template by DNA sequencing.
-
-
Introduction of Single Cysteine Mutations:
-
Using the cysteine-less CaV1.2 template, introduce single cysteine mutations at desired positions within the target regions (IIIS5, IIIS6, and IVS6).
-
A scanning mutagenesis approach, where each residue in a segment is individually mutated to cysteine, is recommended.[6][7]
-
Design primers for each mutation and perform PCR-based site-directed mutagenesis.
-
Verify each mutant construct by DNA sequencing.
-
Heterologous Expression in Mammalian Cells
-
Cell Culture:
-
Culture a suitable mammalian cell line, such as HEK293 cells, in appropriate growth medium.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Transfection:
-
Co-transfect the cells with the plasmid containing the mutant CaV1.2 α1 subunit, along with plasmids encoding the auxiliary β and α2δ subunits, which are required for proper channel expression and function.
-
Use a standard transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.
-
Include a plasmid encoding a fluorescent reporter protein (e.g., GFP) to identify transfected cells for electrophysiological recording.
-
-
Post-transfection Incubation:
-
Allow 24-48 hours for the cells to express the calcium channels before performing electrophysiological recordings.
-
Electrophysiological Recording and VEM-Br Application
-
Preparation of Solutions:
-
External Solution (in mM): 110 BaCl₂, 10 HEPES, 10 TEA-Cl, pH adjusted to 7.4 with TEA-OH. (Barium is used as the charge carrier to avoid calcium-dependent inactivation).
-
Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl₂, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Tris, pH adjusted to 7.2 with CsOH.
-
VEM-Br Stock Solution: Prepare a concentrated stock solution of VEM-Br (e.g., 100 mM) in a suitable solvent like DMSO. Store at -20°C.
-
VEM-Br Working Solution: On the day of the experiment, dilute the VEM-Br stock solution to the desired final concentration (e.g., 10-100 µM) in the external solution.
-
-
Whole-Cell Patch-Clamp Recording:
-
Identify transfected cells by fluorescence microscopy.
-
Establish a whole-cell patch-clamp configuration.
-
Record barium currents (IBa) through the L-type calcium channels.
-
-
Voltage Protocol and VEM-Br Application:
-
Hold the cell at a negative holding potential (e.g., -80 mV) to keep the channels in a closed state.
-
Elicit baseline currents by applying a series of depolarizing voltage steps (e.g., to +10 mV for 200 ms).
-
Apply the VEM-Br working solution to the cell via a perfusion system. To facilitate the binding of verapamil, which has a higher affinity for open and inactivated channels, apply a train of depolarizing pulses during the VEM-Br application.
-
After a defined application period (e.g., 1-2 minutes), wash out the unbound VEM-Br with the external solution.
-
Record the currents again using the same voltage protocol as for the baseline.
-
Control Experiments
-
Cysteine-less Channel: Apply VEM-Br to cells expressing the cysteine-less CaV1.2 channel. No irreversible block should be observed.
-
Wild-type Channel: Apply VEM-Br to cells expressing the wild-type channel (if it contains accessible native cysteines that are not in the pore). This helps to assess off-target effects.
-
Verapamil Competition: Co-apply a high concentration of verapamil with VEM-Br. Verapamil should compete for the binding site and prevent the covalent modification by VEM-Br, thus reducing the irreversible block.
Data Analysis and Interpretation
The primary outcome of a SCAM experiment with VEM-Br is the extent of irreversible current block.
Quantification of Current Block
The percentage of irreversible current block can be calculated using the following formula:
% Block = [1 - (I_post / I_pre)] * 100
where I_pre is the peak current amplitude before VEM-Br application and I_post is the peak current amplitude after VEM-Br application and washout.
Interpreting the Results
-
High Irreversible Block (>50%): Indicates that the engineered cysteine residue is highly accessible to the MTS group of VEM-Br when it is bound in the channel pore. This suggests that the residue lines the aqueous pore.
-
Moderate Irreversible Block (20-50%): Suggests that the cysteine residue is accessible, but its reactivity may be hindered by steric constraints or its location at the periphery of the pore.
-
No Significant Irreversible Block (<10%): Implies that the cysteine residue is not accessible to VEM-Br, likely because it is buried within the protein structure or faces away from the channel pore.
By plotting the percentage of block against the position of the cysteine mutation, a map of the pore-lining residues can be generated.
Visualization of the Mechanism
The following diagram illustrates the proposed mechanism of action of VEM-Br on a cysteine-mutated L-type calcium channel.
Caption: Mechanism of VEM-Br action on a cysteine-mutated channel.
Data Presentation
The results of a cysteine-scanning mutagenesis experiment are best presented in a tabular format for easy comparison.
| Mutant | Location | Baseline Current (pA) | Post-VEM-Br Current (pA) | % Irreversible Block | Interpretation |
| Cys-less | Control | -510 ± 45 | -495 ± 50 | 2.9 | Not accessible |
| Y1152C | IIIS6 | -480 ± 60 | -85 ± 20 | 82.3 | Highly accessible |
| I1153C | IIIS6 | -520 ± 55 | -450 ± 48 | 13.5 | Not accessible |
| F1154C | IIIS6 | -490 ± 50 | -390 ± 45 | 20.4 | Moderately accessible |
| ... | ... | ... | ... | ... | ... |
| I1473C | IVS6 | -530 ± 65 | -110 ± 25 | 79.2 | Highly accessible |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The use of this compound in conjunction with Substituted Cysteine Accessibility Method provides a robust and high-resolution approach to mapping the pore of L-type calcium channels. This technique not only allows for the identification of pore-lining residues but also offers insights into the dynamic conformational changes that occur during channel gating and drug binding. The data generated from these studies can be invaluable for refining homology models of the CaV1.2 channel, understanding the molecular basis of state-dependent drug block, and guiding the development of novel calcium channel modulators with improved specificity and efficacy. Future studies could involve using a series of VEM-Br analogs with different length linkers between the verapamil and MTS moieties to further probe the dimensions of the inner pore.
References
- Berjukov, S., et al. (1996). Permanently charged verapamil derivatives as a tool to investigate the binding domain of L-type Ca2+ channel blockers. British Journal of Pharmacology, 117(5), 839–846.
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Hockerman, G. H., Johnson, B. D., Scheuer, T., & Catterall, W. A. (1997). Molecular determinants of drug binding and action on L-type calcium channels. Annual Review of Pharmacology and Toxicology, 37, 361–396.[2]
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Freeze, B. S., McNulty, M. M., & Lipkind, G. M. (2010). Verapamil block of T-type calcium channels. Molecular Pharmacology, 78(6), 1106–1116.[1][8]
- Hockerman, G. H., Johnson, B. D., Sharp, E. M., Scheuer, T., & Catterall, W. A. (1995). The IVS6 segment of the L-type calcium channel is critical for the action of dihydropyridines and phenylalkylamines. The EMBO Journal, 14(22), 5585–5593.
- Johnson, B. D., Hockerman, G. H., Scheuer, T., & Catterall, W. A. (1996). Distinct effects of mutations in transmembrane segment IVS6 on block of L-type calcium channels by structurally similar phenylalkylamines. Molecular Pharmacology, 50(5), 1388–1400.
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De-la-Rosa, V., et al. (2010). Scanning mutagenesis of the I-II loop of the CaV2.2 calcium channel identifies residues Arginine 376 and Valine 416 as molecular determinants of voltage dependent G protein inhibition. Molecular Brain, 3, 6.[6][9]
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Bogdanov, M., Heacock, P., & Dowhan, W. (2017). Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™). Methods in Molecular Biology, 1588, 115–133.[3]
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Zhorov, B. S., & Ananthanarayanan, V. S. (1997). Docking of verapamil in a synthetic Ca2+ channel: formation of a ternary complex involving Ca2+ ions. Protein Science, 6(11), 2349–2361.[10]
- Grove, A., et al. (1991). A 97-residue synthetic peptide that forms voltage-gated Ca2+ channels.
- Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123–145.
- Splawski, I., et al. (2004). Ca(V)1.2 calcium channel dysfunction causes a multisystem disorder including arrhythmia and autism. Cell, 119(1), 19–31.
- Beyl, S., et al. (2009). A Timothy syndrome mutation in the pore of human CaV1.2 channels shifts channel activation and enhances Ca2+-dependent inactivation. The Journal of Biological Chemistry, 284(28), 18854–18861.
- Hering, S., et al. (2018). Molecular determinants of Timothy syndrome. The Journal of Physiology, 596(1), 45–60.
- Wang, Y., et al. (2006). Alternative splicing of the CaV1.2 L-type Ca2+ channel. Journal of Bioenergetics and Biomembranes, 38(5-6), 273–279.
- Zamponi, G. W., Striessnig, J., Koschak, A., & Dolphin, A. C. (2015). The physiology, pathology, and pharmacology of voltage-gated calcium channels and their future therapeutic potential. Pharmacological Reviews, 67(4), 821–870.
- Kim, J., et al. (2020). Structures of the human GABAA receptor in complex with anesthetic and sedative drugs.
- Hemmings, H. C., Jr, et al. (2019). Mechanisms of anesthesia: a review. Anesthesiology, 131(4), 846–868.
- Jurd, R., et al. (2003). General anesthetic actions in vivo strongly attenuated by a point mutation in the GABAA receptor beta3 subunit. FASEB Journal, 17(2), 250–252.
- Yang, J., et al. (2019). A single-residue mutation in the GABAA receptor beta3 subunit is sufficient to mediate general anesthesia. Anesthesiology, 130(5), 786–798.
- Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of Biological Chemistry, 287(48), 40224–40231.
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Kaback, H. R. (1998). Cys-scanning mutagenesis: a novel approach to structure function relationships in polytopic membrane proteins. FASEB Journal, 12(13), 1281–1291.[7]
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An In-depth Technical Guide to Discovering the Binding Sites of Verapamil Ethyl Methanethiosulfonate, Bromide
Abstract
The precise identification of drug binding sites on their protein targets is a cornerstone of modern pharmacology and drug development. For ion channels, which are notoriously challenging to study structurally, innovative chemical biology approaches are paramount. This guide provides a comprehensive, in-depth exploration of a powerful strategy to elucidate the binding pocket of Verapamil, a widely used calcium channel blocker, on its target ion channels. We will focus on the use of a bespoke chemical probe, Verapamil Ethyl Methanethiosulfonate, Bromide, in conjunction with the Substituted Cysteine Accessibility Method (SCAM). This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven experimental protocols required to successfully map the Verapamil binding site.
Introduction: The Challenge of "Seeing" Where Drugs Bind
Verapamil is a cornerstone therapeutic agent for a variety of cardiovascular conditions, including hypertension, angina, and arrhythmias.[1][2] Its primary mechanism of action involves the blockage of L-type voltage-gated calcium channels, thereby reducing the influx of calcium ions into cardiac and smooth muscle cells.[3][4] However, Verapamil is also known to interact with other ion channels, such as the HERG potassium channel, which contributes to its complex pharmacological profile.[5][6][7] A detailed understanding of the molecular interactions between Verapamil and its binding sites is crucial for designing next-generation therapeutics with improved specificity and reduced off-target effects.
Due to the technical difficulties in crystallizing membrane-bound proteins like ion channels, high-resolution structural data remains scarce. To overcome this limitation, chemical biology offers powerful alternative strategies. One of the most effective is the Substituted Cysteine Accessibility Method (SCAM), a technique that provides structural information about the lining of a channel pore or a binding pocket.[8][9] This guide focuses on the application of SCAM using a specifically designed chemical probe: this compound.[10] This molecule cleverly combines the targeting specificity of Verapamil with the covalent reactivity of a methanethiosulfonate (MTS) group, allowing for the irreversible labeling of engineered cysteine residues within the Verapamil binding pocket. The bromide ion in the compound is present as a counter-ion to the positively charged Verapamil derivative.
This document will provide a comprehensive walkthrough of the entire experimental workflow, from the initial design of cysteine mutants to the final identification of the labeled residue by mass spectrometry.
Foundational Principles: Verapamil, SCAM, and the Chemical Probe
Verapamil's Interaction with Ion Channels
Verapamil, a phenylalkylamine, blocks ion channels by physically occluding the pore.[11] Its binding is often state-dependent, meaning it has a higher affinity for channels in the open or inactivated states compared to the closed state.[11] Studies have suggested that Verapamil accesses its binding site from the intracellular side of the membrane.[6][7][11] The neutral form of the drug is thought to permeate the cell membrane, after which the protonated form binds within the channel's inner pore.[6][12] Site-directed mutagenesis studies have implicated specific amino acid residues in the S6 transmembrane segments and the pore region as being critical for Verapamil binding.[6][13][14]
The Substituted Cysteine Accessibility Method (SCAM)
SCAM is a powerful technique for probing the structure of ion channels and other proteins.[8] The core principle of SCAM involves three key steps:
-
Site-Directed Mutagenesis: A series of mutants of the target protein is generated, where each mutant has a single, unique cysteine residue introduced at a specific position. Often, this is done on a "cysteine-less" version of the protein where all native, non-essential cysteines have been removed to prevent background reactivity.[15][16][17]
-
Chemical Modification: The engineered cysteine mutants are exposed to a thiol-reactive reagent, typically from the methanethiosulfonate (MTS) family.[18] If the introduced cysteine is accessible to the aqueous environment where the MTS reagent is present, a covalent disulfide bond will form between the cysteine's sulfhydryl group and the MTS reagent.[8][19]
-
Functional Analysis: The effect of this covalent modification on the protein's function is measured. For an ion channel, this is typically a change in ion flow, which can be measured using electrophysiological techniques.[13] An irreversible change in function upon application of the MTS reagent indicates that the cysteine at that position is accessible.
By systematically testing a series of cysteine mutants spanning a region of interest, one can map out the residues that line a channel pore or a drug binding site. The properties of the MTS reagent itself (e.g., size, charge) can provide further information about the local environment of the accessible cysteine.[8][17]
The Probe: this compound
This specialized molecule is an "affinity label". It is designed to first bind non-covalently to the Verapamil binding site due to the Verapamil moiety, thereby increasing its local concentration. The attached ethyl methanethiosulfonate group then reacts with a nearby cysteine residue, creating a permanent, covalent link.
-
Verapamil Moiety: Provides the binding affinity and specificity for the target site.
-
Ethyl Methanethiosulfonate Moiety: The reactive "warhead" that forms a disulfide bond with a cysteine's sulfhydryl group.
-
Bromide: A common counter-ion for the positively charged quaternary amine in the Verapamil derivative. While bromide itself can have effects on neuronal excitability, in this context, its primary role is to ensure charge neutrality of the compound.[20][21]
The use of such a probe offers a significant advantage over simple MTS reagents: by targeting the covalent modification to a specific binding pocket, it provides direct evidence of which residues are in close proximity to the bound drug.
Experimental Workflow: A Step-by-Step Guide
This section details the integrated workflow for identifying the Verapamil binding site.
Caption: Overall experimental workflow for identifying the Verapamil binding site.
Phase 1: Generation of Cysteine Mutants
Objective: To create a set of tools—ion channel mutants—each with a single cysteine at a potential position within the Verapamil binding site.
Protocol: Site-Directed Mutagenesis [15][22]
-
Template Preparation: Start with a plasmid containing the cDNA of the target ion channel, preferably a cysteine-less variant. High-quality plasmid DNA is crucial for successful mutagenesis.
-
Primer Design: For each amino acid to be mutated to cysteine, design a pair of complementary mutagenic primers. The primers should contain the desired cysteine codon (TGC or TGT) and be flanked by 15-20 base pairs of correct sequence on both sides.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid. The PCR reaction will incorporate the mutagenic primers, creating a new plasmid containing the desired mutation.
-
Template Digestion: Digest the PCR product with an enzyme that specifically targets methylated DNA, such as DpnI. This will selectively destroy the original, non-mutated parental DNA template, which was isolated from a methylation-competent E. coli strain.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Plasmid Isolation and Sequencing: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.
-
Heterologous Expression: Prepare the verified plasmid DNA for expression in a suitable system, such as transfecting into mammalian cells (e.g., HEK293) or preparing cRNA for injection into Xenopus oocytes.[22]
Phase 2: Functional Screening via Electrophysiology
Objective: To identify which of the engineered cysteines are accessible to the Verapamil-MTS probe by measuring a functional, irreversible change in channel activity.
Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Preparation: Culture the transfected mammalian cells on glass coverslips.
-
Recording Setup: Transfer a coverslip to the recording chamber of a patch-clamp rig, perfused with an appropriate extracellular solution.
-
Giga-seal Formation: Using a glass micropipette filled with intracellular solution, form a high-resistance (>1 GΩ) seal with the membrane of a single cell expressing the mutant channel.
-
Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration. This allows control of the intracellular voltage and measurement of the total current flowing across the cell membrane.
-
Baseline Recording: Apply a voltage protocol appropriate for the target channel to elicit and measure baseline ionic currents.
-
Probe Application: Perfuse the cell with the extracellular solution containing this compound. The concentration and application time should be optimized, but a starting point could be in the range of 10-100 µM for 1-2 minutes.[18]
-
Washout and Post-Labeling Recording: Wash out the probe with the control extracellular solution. After washout, re-apply the voltage protocol.
-
Data Analysis: Compare the current amplitude and kinetics before and after the probe application. A significant, irreversible reduction (or in some cases, increase) in current that does not recover upon washout indicates covalent modification of the accessible cysteine.[13][14]
Caption: Covalent modification of a cysteine residue by the MTS probe.
Phase 3: Biochemical Confirmation by Mass Spectrometry
Objective: To unambiguously identify the specific cysteine residue that was covalently modified by the Verapamil-MTS probe.
Protocol: LC-MS/MS Identification of the Labeled Peptide [23][24]
-
Bulk Labeling: Incubate a large population of cells expressing the reactive cysteine mutant with this compound under conditions that were found to be effective in the electrophysiology experiments. Include a control group of cells that are not treated with the probe.
-
Membrane Protein Extraction: Harvest the cells and prepare a membrane fraction by differential centrifugation. Solubilize the membrane proteins using a suitable detergent.
-
Protein Purification: Purify the target ion channel from the solubilized membrane fraction. This can be achieved through affinity chromatography if the protein has an affinity tag (e.g., His-tag, FLAG-tag).
-
Sample Preparation for MS:
-
Run the purified protein on an SDS-PAGE gel to separate it from contaminants.
-
Excise the protein band of interest.
-
Perform in-gel reduction of disulfide bonds (with DTT) and alkylation of free cysteines (with iodoacetamide) to prevent non-specific disulfide bond formation. This step is critical; the covalent modification by the MTS probe is a disulfide bond and will be cleaved by DTT, so a non-reducing protocol up to this point is necessary if the goal is to map the modification site directly. A more advanced strategy involves using specific reagents to cleave the linker after initial identification. A simpler approach is to look for the absence of a cysteine-containing peptide in the labeled sample that is present in the control, or to use tandem MS to identify the peptide with the Verapamil-adduct.
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Inject the digested peptide mixture into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
The peptides are separated by the LC and then ionized and analyzed by the mass spectrometer.
-
The mass spectrometer will measure the mass-to-charge ratio of the peptides (MS1 scan) and then select peptides for fragmentation and analysis of the fragment ions (MS2 scan).[25][26]
-
-
Data Analysis:
-
Use a database search algorithm (e.g., Mascot, Sequest) to match the experimental MS/MS spectra to theoretical spectra generated from a protein sequence database.
-
Specifically look for the peptide containing the cysteine of interest. In the labeled sample, this peptide will have a mass increase corresponding to the mass of the added Verapamil-ethyl-MTS adduct (minus the hydrogen from the thiol).
-
By comparing the chromatograms and spectra from the labeled and unlabeled samples, the modified peptide can be confidently identified.
-
Data Presentation and Interpretation
Quantitative Data Summary
All quantitative data should be summarized for clear comparison.
Table 1: Electrophysiological Screening of Cysteine Mutants
| Mutant Position | Baseline Current (nA) | % Current Remaining after Probe & Washout | Interpretation |
| Cys-less Control | 5.2 ± 0.4 | 98 ± 3% | No reaction |
| Y450C | 4.8 ± 0.5 | 95 ± 5% | Not accessible |
| F453C | 4.5 ± 0.3 | 21 ± 4% | Accessible |
| I456C | 5.1 ± 0.6 | 92 ± 6% | Not accessible |
| S457C | 3.9 ± 0.4 | 35 ± 7% | Accessible |
Data are presented as mean ± SEM, n=5 cells for each mutant.
Table 2: Mass Spectrometry Identification of Modified Peptide
| Sample | Peptide Sequence | Predicted Mass (Da) | Observed Mass (Da) | Mass Shift (Da) |
| Control (F453C) | VPIIC FGYLVTK | 1357.78 | 1357.79 | - |
| Labeled (F453C) | VPIIC FGYLVTK | 1357.78 | 1918.01 | +560.23 |
The observed mass shift corresponds to the addition of the Verapamil Ethyl Methanethiosulfonate adduct.
Conclusion and Future Directions
The combined strategy of using a targeted covalent probe like this compound with SCAM and mass spectrometry provides a robust and reliable method for identifying the binding site of Verapamil on ion channels. This approach not only reveals the specific amino acid residues that form the binding pocket but also provides valuable insights into the channel's structure and gating mechanism. The knowledge gained from these experiments is invaluable for structure-based drug design, allowing for the development of new therapeutics with higher affinity, greater selectivity, and improved safety profiles.
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Methodological & Application
Application Note: Mapping the Verapamil Binding Site in Ion Channels using Ethyl Methanethiosulfonate and Variable Bromide Concentrations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for utilizing Verapamil in conjunction with Substituted Cysteine Accessibility Mapping (SCAM) to elucidate the architecture of its binding pocket within ion channels. We present a comprehensive methodology that leverages ethyl methanethiosulfonate (MTSES) as a cysteine-reactive probe and explores the utility of varying bromide concentrations in the recording solutions to refine channel characterization. This application note is designed to equip researchers with the foundational knowledge and practical protocols necessary to implement this powerful technique for drug-channel interaction studies.
Introduction: Unveiling Drug-Channel Interactions
Verapamil, a phenylalkylamine, is a clinically significant calcium channel blocker used in the management of cardiovascular conditions such as hypertension, angina, and supraventricular tachyarrhythmias.[1] Its primary mechanism of action involves the blockade of voltage-gated L-type calcium channels, thereby reducing cardiac contractility and dilating blood vessels.[1][2] However, Verapamil is also known to interact with other ion channels, including potassium and sodium channels, highlighting the importance of understanding its binding sites to develop more selective and effective therapeutics.[3][4][5]
Substituted Cysteine Accessibility Mapping (SCAM) has emerged as a powerful biochemical and electrophysiological technique to identify amino acid residues that line a channel pore or a drug binding pocket.[6][7][8][9] The core principle of SCAM involves introducing a cysteine residue at a specific position in the protein of interest through site-directed mutagenesis.[10][11] The accessibility of this engineered cysteine to modification by membrane-impermeant sulfhydryl-reactive reagents, such as methanethiosulfonate (MTS) compounds, provides insights into the local environment of that residue.[12][13][14]
This application note will focus on the use of the negatively charged reagent, sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES), to probe the accessibility of engineered cysteines in the presence and absence of Verapamil. Furthermore, we will discuss the strategic use of varying bromide (Br⁻) concentrations in the electrophysiological recording solutions. The substitution of chloride (Cl⁻) with Br⁻ can provide valuable information on the anion permeability of the channel and potentially modulate the binding kinetics of both the MTS reagent and Verapamil.
The Principle of Verapamil-Protected Cysteine Accessibility Mapping
The experimental strategy is predicated on the hypothesis that if a specific cysteine residue lies within the Verapamil binding pocket, the presence of Verapamil will physically obstruct the access of MTSES to this residue, thereby protecting it from modification. The functional consequence of this protection is a lack of change in the channel's biophysical properties (e.g., current amplitude, gating kinetics) upon MTSES application in the presence of Verapamil.
Conversely, if the cysteine residue is accessible to the aqueous environment and not part of the Verapamil binding site, MTSES will covalently modify the cysteine, leading to an irreversible change in channel function, irrespective of the presence of Verapamil.
The role of bromide in this context is multifaceted. By replacing chloride in the extracellular or intracellular solutions, researchers can investigate:
-
Anion Selectivity: Determine if the channel pore is permeable to different halide ions.
-
Electrostatic Environment: Alter the surface potential of the channel, which may influence the binding of charged molecules like MTSES and Verapamil.
-
Conformational States: Potentially stabilize different conformational states of the channel, which could affect drug binding and MTS reagent accessibility.
Experimental Workflow
The overall experimental workflow for Verapamil-protected SCAM is a multi-step process that requires careful planning and execution.
Figure 1. A high-level overview of the experimental workflow for Verapamil-protected SCAM.
Detailed Protocols
Site-Directed Mutagenesis
The initial step is to create a cysteine-less version of the ion channel of interest, where all native, accessible cysteines are mutated to a non-reactive amino acid like serine or alanine.[11] This "cysteine-less" construct serves as the background for introducing single cysteine mutations at desired locations within the putative Verapamil binding domain.
Protocol:
-
Identify Target Residues: Based on homology modeling, existing structural data, or previous literature, select a series of amino acid residues hypothesized to line the Verapamil binding pocket.
-
Primer Design: Design mutagenic primers for each target residue to be substituted with cysteine.
-
PCR Mutagenesis: Perform PCR-based site-directed mutagenesis using a high-fidelity DNA polymerase.
-
Transformation and Selection: Transform the PCR product into competent E. coli and select for colonies containing the mutated plasmid.
-
Plasmid Purification and Sequencing: Purify the plasmid DNA and verify the desired mutation by DNA sequencing.
Cell Culture and Transfection
A suitable mammalian cell line, such as HEK293 or CHO cells, should be used for transient expression of the channel mutants. These cells have low endogenous ion channel expression, providing a clean background for electrophysiological recordings.
Protocol:
-
Cell Culture: Maintain the chosen cell line in the appropriate growth medium and conditions.
-
Transfection: Transiently transfect the cells with the plasmid DNA encoding the cysteine mutant of the ion channel. A co-transfection with a marker plasmid (e.g., encoding GFP) is recommended to identify transfected cells for recording.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for sufficient channel expression.
Electrophysiological Recording: Whole-Cell Patch-Clamp
The whole-cell patch-clamp technique is the method of choice for recording the ionic currents flowing through the expressed channels.[15][16][17][18] This technique allows for the control of the intracellular solution and the membrane potential.
Prepare a set of extracellular and intracellular solutions with varying bromide concentrations. The osmolarity and pH of all solutions should be carefully adjusted.
Table 1: Example Recording Solutions
| Solution Component | Extracellular (Cl⁻-based) | Extracellular (Br⁻-based) | Intracellular (Cl⁻-based) | Intracellular (Br⁻-based) |
| NaCl | 140 mM | - | 10 mM | - |
| NaBr | - | 140 mM | - | 10 mM |
| KCl | 5 mM | 5 mM | 140 mM | - |
| KBr | - | - | - | 140 mM |
| CaCl₂ | 2 mM | 2 mM | - | - |
| MgCl₂ | 1 mM | 1 mM | 2 mM | 2 mM |
| HEPES | 10 mM | 10 mM | 10 mM | 10 mM |
| EGTA | - | - | 11 mM | 11 mM |
| Mg-ATP | - | - | 4 mM | 4 mM |
| Na₂-GTP | - | - | 0.4 mM | 0.4 mM |
| pH | 7.4 (with NaOH) | 7.4 (with NaOH) | 7.2 (with KOH) | 7.2 (with KOH) |
| Osmolarity (mOsm) | ~310 | ~310 | ~290 | ~290 |
Note: The specific ionic compositions will depend on the ion channel being studied.
-
Verapamil Stock Solution: Prepare a high-concentration stock solution of Verapamil hydrochloride in water or a suitable solvent.[19]
-
MTSES Stock Solution: Prepare a fresh stock solution of MTSES in ice-cold water immediately before use, as MTS reagents are prone to hydrolysis.[20]
-
Establish Whole-Cell Configuration: Obtain a gigaseal and establish the whole-cell configuration on a transfected cell.
-
Baseline Recording: Record baseline currents in the standard extracellular solution (e.g., Cl⁻-based) using an appropriate voltage protocol to elicit channel activity.
-
Verapamil Application: Perfuse the cell with the extracellular solution containing Verapamil at a concentration known to cause significant channel block. Record the currents in the presence of the drug.
-
MTSES Application (with Verapamil): While continuously perfusing with the Verapamil-containing solution, co-apply MTSES. Monitor the current for any changes. If the cysteine is protected by Verapamil, little to no change in current should be observed.
-
Washout: Wash out both Verapamil and MTSES with the standard extracellular solution.
-
MTSES Application (without Verapamil): Apply MTSES alone to a naive cell expressing the same mutant. If the cysteine is accessible, a significant and irreversible change in current should be observed.
-
Repeat with Bromide Solutions: Repeat steps 2-6 using the extracellular and/or intracellular solutions where chloride has been replaced with bromide.
Figure 2. A simplified schematic of the electrophysiological recording protocol for a single cell.
Data Analysis and Interpretation
The primary data for analysis will be the current traces recorded under the different experimental conditions.
Table 2: Expected Outcomes and Interpretations
| Condition | Expected Outcome | Interpretation |
| Cysteine in Verapamil Binding Pocket | ||
| MTSES + Verapamil | No significant change in current | Verapamil protects the cysteine from MTSES modification. |
| MTSES alone | Irreversible change in current | The cysteine is accessible to MTSES in the absence of Verapamil. |
| Cysteine outside Verapamil Binding Pocket | ||
| MTSES + Verapamil | Irreversible change in current | The cysteine is accessible to MTSES regardless of Verapamil binding. |
| MTSES alone | Irreversible change in current | The cysteine is accessible to MTSES. |
| Effect of Bromide | ||
| Altered rate of MTSES modification | May indicate a change in the local electrostatic environment or channel conformation. | |
| Altered Verapamil block | May suggest that bromide influences Verapamil binding affinity or kinetics. | |
| Change in reversal potential | Indicates that the channel is permeable to bromide. |
By systematically testing a series of cysteine mutants, it is possible to map the residues that are protected by Verapamil and thus define the boundaries of its binding site.
Concluding Remarks
The combination of Verapamil, ethyl methanethiosulfonate, and variable bromide concentrations provides a robust and nuanced approach to ion channel mapping. This methodology not only allows for the delineation of drug binding sites but also offers insights into the fundamental biophysical properties of the channel, such as its pore architecture and conformational dynamics. The protocols and principles outlined in this application note serve as a comprehensive guide for researchers aiming to unravel the molecular intricacies of drug-channel interactions, a critical step in the rational design of novel and improved therapeutics.
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Probing the Architectural Dynamics of Ion Channels: A Step-by-Step Guide to Methanethiosulfonate Reagents in Electrophysiology
For researchers, scientists, and drug development professionals venturing into the intricate world of ion channel structure and function, methanethiosulfonate (MTS) reagents are an indispensable tool. This guide provides a detailed exploration of the theory and application of MTS reagents, focusing on the powerful Substituted Cysteine Accessibility Method (SCAM) to elucidate the architectural dynamics of membrane proteins. Here, we move beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring a robust understanding and successful experimental outcomes.
The Foundational Principle: Cysteine Accessibility and Reaction Chemistry
The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique used to map the topology and structure of membrane proteins, particularly the lining of ion channel pores.[1][2][3] The core premise of SCAM lies in the unique reactivity of the sulfhydryl group of a cysteine residue.[4] By systematically introducing cysteine mutations into a protein of interest (ideally in a cysteine-less background), researchers can probe the accessibility of these engineered cysteines to membrane-impermeant or -permeant thiol-reactive reagents.[4][5]
Methanethiosulfonate (MTS) reagents are a class of sulfhydryl-specific compounds that react rapidly and specifically with the thiol group of cysteine under mild physiological conditions.[6][7] This reaction results in the formation of a mixed disulfide bond, covalently modifying the cysteine residue.[6][7] The beauty of this technique lies in the diverse array of available MTS reagents, each with distinct properties such as charge and membrane permeability, allowing for a nuanced investigation of protein structure.
The fundamental reaction can be visualized as follows:
Figure 1: General reaction scheme of a cysteine residue with a methanethiosulfonate (MTS) reagent.
The functional consequence of this modification, often a change in ion channel conductance, provides a direct readout of the accessibility of the introduced cysteine.[6]
A Curated Toolkit: Selecting the Right MTS Reagent
The choice of MTS reagent is a critical experimental parameter that dictates the nature of the structural information obtained. The properties of commonly used MTS reagents are summarized below.
| Reagent | Chemical Name | Charge at pH 7 | Membrane Permeability | Typical Working Concentration |
| MTSEA | [2-Aminoethyl] methanethiosulfonate hydrobromide | Positive | Permeant | 2.5 mM[6][7][8] |
| MTSET | [2-(Trimethylammonium)ethyl] methanethiosulfonate bromide | Positive | Impermeant | 1 mM[6][7] |
| MTSES | Sodium (2-sulfonatoethyl) methanethiosulfonate | Negative | Impermeant | 10 mM[6][7][9] |
Expert Insights on Reagent Selection:
-
Probing Pore Lining: To identify residues lining an aqueous pore, membrane-impermeant reagents like MTSET and MTSES are ideal.[6][7] When applied extracellularly, they will only react with cysteines accessible from the external vestibule.
-
Mapping Topology: The differential permeability of MTS reagents is a powerful tool for determining the transmembrane topology of a protein.[4][5] For instance, a cysteine residue modified by the membrane-permeant MTSEA but not by the impermeant MTSET or MTSES when applied extracellularly is likely located within a transmembrane domain or an intracellular loop.
-
Investigating Electrostatic Environment: The charge of the MTS reagent itself can be used to probe the local electrostatic environment of a specific residue.[6] For example, if a positively charged MTS reagent (like MTSET) reacts more slowly with a cysteine located in a region of positive electrostatic potential, it suggests a charge-repulsion effect.
Experimental Design and Protocols: A Step-by-Step Guide
The successful application of MTS reagents in electrophysiology requires meticulous planning and execution. The following protocols provide a comprehensive framework for a typical SCAM experiment.
Prerequisite: Site-Directed Mutagenesis
The foundation of a SCAM experiment is the generation of single-cysteine mutants.
-
Create a Cysteine-less Template: If the protein of interest contains native cysteine residues that are not essential for its structure or function, it is highly recommended to mutate them to a non-reactive amino acid like serine or alanine. This creates a "cysteine-less" background, ensuring that any observed effects of MTS reagents are due to the specifically introduced cysteine.[3]
-
Systematic Cysteine Introduction: Introduce single cysteine mutations at desired positions within the protein sequence using standard site-directed mutagenesis techniques.[10]
-
Verify Expression and Function: Before proceeding, it is crucial to confirm that the mutant channels are expressed on the cell surface and exhibit functional activity (e.g., ion conductance) comparable to the wild-type channel.
Reagent Preparation and Handling: Ensuring Potency and Purity
MTS reagents are susceptible to hydrolysis, particularly in aqueous solutions.[6][7] Proper handling and preparation are paramount to ensure their reactivity.
Protocol for Preparing MTS Reagent Stock Solutions:
-
Storage: Store MTS reagents in a desiccator at -20°C.[6][7] Before opening a vial, allow it to warm to room temperature to prevent condensation.[6][7]
-
Solvent Selection: For water-soluble MTS reagents (e.g., MTSET, MTSES), prepare fresh stock solutions in distilled water or the desired buffer immediately before use.[6][7] For non-charged, water-insoluble MTS reagents, DMSO is a suitable solvent.[6][7]
-
Concentration: Prepare a concentrated stock solution (e.g., 100 mM to 1 M in water or DMSO).
-
Working Solution: On the day of the experiment, dilute the stock solution to the final working concentration in your extracellular or intracellular recording solution. It is critical to prepare this working solution fresh for each experiment, as the half-life of some MTS reagents in aqueous solution can be as short as 15-20 minutes at room temperature.[8][9]
Electrophysiological Recording and MTS Application
The following protocol outlines a typical whole-cell patch-clamp experiment designed to assess the accessibility of an engineered cysteine.
Figure 2: A typical workflow for a Substituted Cysteine Accessibility Method (SCAM) experiment using electrophysiology.
Step-by-Step Protocol:
-
Establish a Stable Recording: Obtain a whole-cell patch-clamp recording from a cell expressing the single-cysteine mutant channel. Ensure a stable baseline current for a sufficient period (e.g., 1-2 minutes).
-
Apply the MTS Reagent: Perfuse the cell with the extracellular solution containing the desired MTS reagent at its working concentration. The application time can range from a few seconds to several minutes, depending on the reactivity of the reagent and the accessibility of the cysteine.[6][7]
-
Monitor the Current: Continuously monitor the ion channel current during the application of the MTS reagent. A change in current amplitude (either potentiation or inhibition) indicates that the MTS reagent is accessing and modifying the engineered cysteine.
-
Washout: After a predetermined application time, switch the perfusion back to the control extracellular solution to wash out the MTS reagent.
-
Assess Reversibility: The covalent modification by MTS reagents is typically irreversible. However, the disulfide bond can be reduced by applying a reducing agent like dithiothreitol (DTT), which should reverse the effect of the MTS reagent.[6][7] This step can help confirm that the observed effect is due to a specific disulfide bond formation.
Data Interpretation and Troubleshooting
The interpretation of SCAM data requires careful consideration of several factors.
-
Rate of Modification: The rate of current change upon MTS application provides an indication of the accessibility of the cysteine residue. A rapid change suggests a highly accessible position, while a slow change may indicate a more restricted location.
-
No Effect: The absence of an effect could mean several things:
-
The cysteine is buried within the protein structure and inaccessible to the reagent.
-
The modification of the cysteine does not lead to a functional change in the channel.
-
The MTS reagent has degraded. Always use freshly prepared solutions.
-
-
Cysteine-Independent Effects: It is important to be aware that at high concentrations, some MTS reagents may exert effects that are independent of cysteine modification.[11][12] For example, MTSES has been shown to act as an open channel blocker on the CFTR chloride channel, independent of any cysteine residues.[11][12] Therefore, it is crucial to perform control experiments on the cysteine-less parent channel to rule out such non-specific effects.
Conclusion: Unveiling the Molecular Machinery of Ion Channels
Methanethiosulfonate reagents, when used in conjunction with the Substituted Cysteine Accessibility Method, provide an elegant and powerful approach to dissecting the structure-function relationships of ion channels and other membrane proteins.[13][14][15][16] By systematically probing the accessibility of engineered cysteines, researchers can delineate transmembrane domains, map the lining of ion-conducting pores, and gain insights into the conformational changes that underlie channel gating.[17][18][19] This detailed guide, grounded in the principles of chemical reactivity and electrophysiological interrogation, empowers scientists to confidently employ this technique to unravel the intricate molecular machinery of these vital cellular components.
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Bogdanov, M. V., & Dowhan, W. (2024). Exploring Uniform, Dual, and Dynamic Topologies of Membrane Proteins by Substituted Cysteine Accessibility Method (SCAM™). Methods in Molecular Biology, 2747, 131–159. Retrieved from [Link]
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Javitch, J. A., Li, J., & Kaback, H. R. (2001). The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure. Current Protocols in Neuroscience, Chapter 4, Unit 4.15. Retrieved from [Link]
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Linsdell, P. (2009). Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate. British Journal of Pharmacology, 157(4), 585–593. Retrieved from [Link]
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Kaback, H. R. (1998). Cys-scanning mutagenesis: a novel approach to structure function relationships in polytopic membrane proteins. FASEB journal, 12(13), 1281–1299. Retrieved from [Link]
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Starace, D. M., & Bezanilla, F. (2000). Histidine Scanning Mutagenesis of Basic Residues of the S4 Segment of the Shaker K Channel. The Journal of general physiology, 115(3), 369–382. Retrieved from [Link]
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Samways, D. S. (2014). Applications for Mass Spectrometry in the Study of Ion Channel Structure and Function. Advances in experimental medicine and biology, 801, 203–221. Retrieved from [Link]
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Chen, J. G., Liu-Chen, S., & Rudnick, G. (1998). Cysteine-scanning Mutagenesis of the Fifth External Loop of Serotonin Transporter. Journal of Biological Chemistry, 273(20), 12675–12681. Retrieved from [Link]
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Gelb, T., Jackson, J. O., & Schmidt, D. (2020). Determinants of trafficking, conduction, and disease within a K+ channel revealed through multiparametric deep mutational scanning. eLife, 9, e57262. Retrieved from [Link]
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Samways, D. S. (2014). Applications for mass spectrometry in the study of ion channel structure and function. Advances in experimental medicine and biology, 801, 203-221. Retrieved from [Link]
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Linsdell, P. (2009). Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate. British journal of pharmacology, 157(4), 585–593. Retrieved from [Link]
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ResearchGate. (n.d.). Effect on the local concentration of charged MTS reagents and.... Retrieved from [Link]
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Best Practices for Dissolving and Storing Verapamil Ethyl Methanethiosulfonate, Bromide: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a detailed framework for the effective dissolution and storage of Verapamil Ethyl Methanethiosulfonate, Bromide (CAS 353270-25-4), a key reagent for investigating the structure and function of ion channels.[1] By elucidating the principles behind each procedural step, this document aims to equip researchers with the knowledge to ensure the integrity and reactivity of this specialized compound, thereby fostering reproducible and reliable experimental outcomes.
Introduction to this compound
This compound is a derivative of Verapamil, a well-characterized L-type calcium channel blocker.[2] The addition of the methanethiosulfonate (MTS) group transforms it into a thiol-reactive probe. This modification allows for the targeted covalent labeling of cysteine residues within proteins, making it an invaluable tool for mapping the pore regions of L-type calcium channels and Kv1.3 potassium channels.[3] The MTS moiety reacts specifically with the sulfhydryl groups of cysteine residues, forming a disulfide bond and tethering the Verapamil analogue to a specific site within the protein of interest. Understanding the unique chemical properties of both the Verapamil and the MTS components is paramount for its proper handling.
The structure of this compound combines the bulky, hydrophobic nature of Verapamil with the highly reactive and moisture-sensitive MTS group. This duality dictates the best practices for its dissolution and storage.
Figure 1: Conceptual diagram of this compound's key functional components.
Safety and Handling Precautions
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety goggles.[6]
-
Ventilation: Handle the solid compound and concentrated stock solutions in a certified chemical fume hood to avoid inhalation of any airborne particles.
-
Spill Management: In case of a spill, avoid generating dust. Clean the area with a damp cloth and dispose of the waste in a sealed container according to your institution's guidelines.
-
First Aid:
Dissolution Protocol: A Step-by-Step Guide
The methanethiosulfonate (MTS) group is highly susceptible to hydrolysis in aqueous environments. Therefore, the choice of solvent and the dissolution procedure are critical to preserving the compound's reactivity.
Solvent Selection: The Rationale
Based on available supplier information and the chemical nature of the compound, the following solvents are recommended for preparing stock solutions:
| Solvent | Suitability | Rationale |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Highly Recommended | Excellent solvent for many organic molecules and compatible with the MTS group when anhydrous.[6][7] Minimizes hydrolysis. |
| Chloroform | Recommended | A suitable organic solvent for the hydrophobic Verapamil moiety. Ensure it is anhydrous. |
| Dichloromethane (DCM) | Recommended | Similar to chloroform, it is a good solvent for organic compounds. Must be anhydrous. |
| Aqueous Buffers | Not Recommended for Stock Solutions | MTS reagents rapidly hydrolyze in aqueous solutions.[6][7] Prepare aqueous working solutions immediately before use from a non-aqueous stock. |
Decision Workflow for Solvent Selection:
Figure 2: Decision-making workflow for solvent selection.
Experimental Protocol for Preparing a 10 mM Stock Solution in Anhydrous DMSO
This protocol provides a general guideline. The final concentration may need to be adjusted based on experimental requirements.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
Procedure:
-
Equilibration: Allow the vial of solid this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder, which would lead to hydrolysis.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 673.72 g/mol ), you would need 6.74 mg.
-
Dispensing Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the solid.
-
Dissolution: Gently vortex or sonicate the solution until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Inert Gas Purge: Before sealing the vial, flush the headspace with an inert gas (argon or nitrogen) to displace any air and moisture.[8]
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Proceed immediately to the storage recommendations.
Storage and Stability: Preserving Compound Integrity
The stability of this compound is influenced by temperature, light, and moisture.
Solid Compound Storage
For the solid, powdered form of the compound, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation. |
| Atmosphere | Under an inert atmosphere (Argon or Nitrogen) | Minimizes oxidation and hydrolysis from atmospheric moisture. |
| Light | Protected from light (Amber vial) | Prevents light-induced degradation. |
Stock Solution Storage
The storage of stock solutions requires careful consideration to maintain the compound's reactivity.
| Storage Condition | Recommendation | Rationale |
| Short-Term (≤ 1 week) | 2-8°C, protected from light, under inert gas. | Suitable for immediate experimental needs. |
| Long-Term (> 1 week) | -20°C or -80°C, protected from light, under inert gas. | Low temperatures significantly slow down degradation processes. -80°C is preferable for extended storage. |
Best Practices for Storing Stock Solutions:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Container Choice: Use amber glass vials or polypropylene tubes that can be tightly sealed to prevent moisture ingress.
-
Fresh is Best: Due to the hydrolytic instability of the MTS group, it is always best practice to prepare solutions fresh before use whenever possible.[6][7] Aqueous working solutions should always be prepared immediately before the experiment.
Conclusion
The successful use of this compound in research hinges on its proper handling, dissolution, and storage. By understanding the chemical vulnerabilities of the MTS moiety and adhering to the protocols outlined in this guide, researchers can ensure the integrity and reactivity of this powerful tool for ion channel research. The key principles of using anhydrous solvents for stock solutions, protecting the compound from moisture and light, and storing at low temperatures are fundamental to achieving reliable and reproducible experimental results.
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Application Notes & Protocols for the In Vivo Use of Verapamil Ethyl Methanethiosulfonate (Verapamil-EMTS)
Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist, Gemini Division
Preamble: A Guide to a Novel Covalent Probe
This document provides a detailed theoretical and practical framework for the in vivo application of Verapamil Ethyl Methanethiosulfonate, Bromide (hereafter referred to as Verapamil-EMTS). It is critical to understand that Verapamil-EMTS is not a standard therapeutic agent but a specialized chemical probe. It combines the pharmacological targeting of Verapamil with the cysteine-reactive chemistry of a methanethiosulfonate (MTS) group. The purpose of such a compound is to act as a targeted covalent inhibitor or probe, allowing for the irreversible labeling of proteins—primarily its intended target, the L-type calcium channel—at or near the Verapamil binding site.
As a novel chemical entity, its use requires a rigorous, stepwise approach, beginning with fundamental characterization and proceeding cautiously to in vivo models. This guide is structured to walk the researcher through the scientific rationale, experimental design, and detailed protocols necessary for its responsible and effective use in animal models.
Part 1: Scientific Foundation and Mechanism of Action
The Targeting Moiety: Verapamil
Verapamil is a well-characterized phenylalkylamine that functions as an L-type calcium channel blocker.[1][2] Its primary mechanism involves binding to the α1 subunit of the voltage-gated L-type Ca2+ channels, which are prevalent in cardiac muscle, cardiac conductive tissue, and vascular smooth muscle.[2][3] By inhibiting the influx of calcium ions, Verapamil exerts several key physiological effects:
-
Vasodilation: Relaxation of arterial smooth muscle, leading to decreased systemic vascular resistance and a reduction in blood pressure.[1][2]
-
Negative Inotropy: Reduced force of myocardial contraction.[1]
-
Negative Chronotropy: Decreased heart rate by slowing conduction at the sinoatrial (SA) and atrioventricular (AV) nodes.[3][4]
In animal models, Verapamil has been extensively studied for its therapeutic potential in cardiovascular diseases like hypertension and arrhythmia, as well as in neurological conditions, including neuroprotection and analgesia.[5][6][7] A crucial consideration for in vivo studies is its significant first-pass metabolism in the liver, which results in low oral bioavailability (10-35%).[3][8] This often necessitates intravenous (IV) administration for achieving consistent and predictable plasma concentrations in research settings.[9]
The Reactive Moiety: Ethyl Methanethiosulfonate (EMTS)
Methanethiosulfonate (MTS) reagents are a class of highly specific, thiol-reactive compounds.[10] They are foundational to the Substituted Cysteine Accessibility Method (SCAM), a powerful technique for mapping protein structure and function.[10][11] The core reaction involves the nucleophilic attack of a deprotonated cysteine residue (thiolate) on the disulfide bond of the MTS reagent. This results in the formation of a stable, covalent disulfide bond between the cysteine and the ethyl group of the EMTS moiety, releasing methanesulfinic acid as a byproduct.[11]
While extensively used in vitro and in cellular systems, the in vivo application of MTS reagents is less common and must account for:
-
Reactivity: They can react with any accessible cysteine on any protein, making targeted delivery crucial.
-
Stability: MTS reagents are susceptible to hydrolysis, especially in aqueous solutions, requiring that they be prepared fresh before each use.[11][12]
-
Toxicity: Off-target modification of critical proteins can lead to toxicity.
The Hybrid Probe: Proposed Mechanism of Verapamil-EMTS
Verapamil-EMTS is designed to function as a targeted covalent probe. The Verapamil portion acts as a "homing device," guiding the molecule to its binding pocket on the L-type calcium channel. Once localized, the reactive EMTS "warhead" can form a covalent bond with a nearby, accessible cysteine residue. This leads to irreversible inhibition or labeling of the channel. This targeted approach aims to increase specificity and overcome the limitations of using a non-targeted reactive probe.
Caption: Proposed mechanism of Verapamil-EMTS action.
Part 2: Strategic Planning for In Vivo Studies
The introduction of a reactive moiety necessitates a rigorous, safety-first approach. Standard protocols for Verapamil must be adapted to account for the unknown pharmacokinetic and toxicological profile of Verapamil-EMTS.
Core Experimental Objectives
The primary goals of using Verapamil-EMTS in vivo are typically:
-
Target Validation: To confirm that the effects observed in a disease model are mediated by the Verapamil binding site.
-
Occupancy Studies: To determine the duration of target engagement, which is expected to be much longer than for reversible Verapamil.
-
Proteomic Discovery: To identify the specific protein(s) and cysteine residue(s) labeled by the probe in a native biological system, confirming on-target engagement and revealing potential off-targets.
Formulation, Stability, and Administration
-
Vehicle Selection: Due to the likely lipophilic nature of the compound, initial solubility testing is required. Common vehicles for intravenous administration in rodents include:
-
Sterile Saline (0.9% NaCl) if soluble.
-
5-10% DMSO in saline.
-
5-10% DMSO, 10-20% Solutol HS 15 or Cremophor EL in saline/water.
-
Causality Note: The vehicle must be non-toxic and should not react with the MTS group. A dedicated vehicle-only control group is mandatory in all experiments.
-
-
Stability: MTS reagents hydrolyze in aqueous solutions.[11]
-
Critical Protocol Step: Always prepare the final dosing solution immediately before administration. Stock solutions may be prepared in anhydrous DMSO and stored at -20°C or -80°C, but aqueous dilutions must be used within minutes.[12]
-
-
Route of Administration: To bypass the extensive first-pass metabolism of Verapamil and ensure maximal bioavailability and predictable exposure, intravenous (IV) injection (e.g., via the tail vein) is the strongly recommended route.[9] Intraperitoneal (IP) injection can be considered but will introduce greater variability.
The In Vivo Workflow: A Stepwise Approach
A cautious, multi-stage workflow is essential for establishing a safe and effective dosing regimen.
Caption: Recommended workflow for in vivo studies with Verapamil-EMTS.
Part 3: Detailed In Vivo Protocols
The following protocols are templates and must be preceded by a dose-range finding study to establish the Maximum Tolerated Dose (MTD) of Verapamil-EMTS.
Animal Models and Ethical Considerations
All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC). Common rodent models include Sprague-Dawley or Wistar rats for cardiovascular studies and C57BL/6 mice for neurological or inflammation studies.
Essential Experimental Groups
For any efficacy study, the following groups are considered the minimum for a self-validating experiment:
-
Group 1: Naive/Sham: Healthy animals or animals undergoing sham surgery without disease induction.
-
Group 2: Disease Model + Vehicle: Animals with the induced disease receiving only the vehicle solution.
-
Group 3: Disease Model + Verapamil: A positive control group receiving the non-reactive parent compound to differentiate covalent from non-covalent effects. Dose should be based on literature.[5][13][14]
-
Group 4: Disease Model + Verapamil-EMTS (Low Dose): A dose expected to be well-tolerated.
-
Group 5: Disease Model + Verapamil-EMTS (High Dose): A dose near the established MTD.
Protocol 1: Cardiovascular Application in a Rat Myocardial Ischemia-Reperfusion (I/R) Model
This model assesses the cardioprotective effects of the compound.[15][16]
-
Model: Male Sprague-Dawley rats (250-300g). Anesthesia via isoflurane or ketamine/xylazine. Myocardial ischemia is induced by temporary ligation of the left anterior descending (LAD) coronary artery.
-
Dosing Paradigm:
-
Prepare Verapamil-EMTS fresh in a sterile vehicle (e.g., 5% DMSO in saline) at the desired concentrations.
-
Anesthetize the rat and establish IV access via a tail vein catheter.
-
Administer a single bolus of Verapamil-EMTS (or control substance) via slow IV injection over at least 2 minutes, 15-30 minutes prior to the onset of ischemia.[17]
-
Continuously monitor ECG and blood pressure throughout the procedure.
-
Induce ischemia (e.g., 30 minutes of LAD occlusion) followed by reperfusion (e.g., 2 hours).
-
-
Endpoints:
-
Primary: Infarct size measurement (e.g., via TTC staining), cardiac function (echocardiography).
-
Secondary: Arrhythmia scoring during I/R, measurement of cardiac biomarkers (e.g., troponin).
-
Target Engagement: At the end of the experiment, harvest heart tissue and flash-freeze for subsequent proteomic analysis.
-
Protocol 2: Neurological Application in a Mouse Model of Sporadic Alzheimer's Disease (sAD)
This protocol is adapted from studies using Verapamil to mitigate neuroinflammation and cognitive decline.[7][18]
-
Model: Aged C57BL/6 mice (e.g., 12 months old). The sAD phenotype can be induced by intracerebroventricular (ICV) injection of streptozotocin (STZ).[18]
-
Dosing Paradigm:
-
Prepare Verapamil-EMTS fresh daily in a sterile vehicle.
-
Due to the chronic nature of the model, repeated dosing is required. Administer the compound via IV or IP injection once daily, starting 24 hours post-ICV STZ injection.
-
A literature-based starting point for parent Verapamil is 1-5 mg/kg/day.[7][18] The dose for Verapamil-EMTS must be determined empirically but will likely be lower.
-
Treat animals for a specified duration (e.g., 3 months).[18]
-
Monitor animal weight and general health status regularly.
-
-
Endpoints:
-
Primary: Cognitive assessment using behavioral tests (e.g., Morris Water Maze, Y-maze).
-
Secondary: Post-mortem analysis of brain tissue (hippocampus, cortex) for markers of neuroinflammation (e.g., GFAP for astrogliosis), synaptic toxicity, and protein aggregation.
-
Target Engagement: Harvest brain tissue for proteomic analysis to confirm labeling of calcium channels and identify any off-targets in the CNS.
-
Part 4: Data Presentation and Analysis
Table 1: Reference Pharmacokinetic Parameters of Verapamil in Rodents
This table provides a baseline for understanding the disposition of the parent compound. The covalent nature of Verapamil-EMTS will drastically alter these parameters, likely prolonging its biological half-life and changing its volume of distribution.
| Parameter | Rat (IV Administration) | Mouse (Oral Administration) | Reference(s) |
| Dose | 1.0 mg/kg | 1 mg/kg/day (in water) | [9][18] |
| Clearance (CLp) | ~40.4 mL/min/kg | Not Applicable | [9] |
| Volume of Distribution (Vdss) | ~2.99 L/kg | Not Applicable | [9] |
| Terminal Half-Life (T½) | ~1.59 hours | Not Applicable | [9] |
| Oral Bioavailability | ~4.1% (S-Verapamil) | Low (inferred) | [8][19] |
Table 2: Example Structure for a Single Ascending Dose (SAD) Study
This study is mandatory to determine the MTD of Verapamil-EMTS before proceeding to efficacy models.
| Group | N | Dose (mg/kg, IV) | Monitoring Parameters |
| 1 | 3 | Vehicle | Body weight, clinical signs, ECG, blood pressure (telemetry if possible) |
| 2 | 3 | 0.1 | " |
| 3 | 3 | 0.3 | " |
| 4 | 3 | 1.0 | " |
| 5 | 3 | 3.0 | " |
| 6 | 3 | 10.0 | " |
Doses are hypothetical and should be adjusted based on the molar equivalent to effective Verapamil doses.
Validation of Covalent Target Engagement
The ultimate validation of Verapamil-EMTS's mechanism is to prove it covalently labels its intended target.
-
Methodology: Utilize a chemoproteomic technique like Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP).[20]
-
Workflow:
-
Homogenize tissues (e.g., heart, brain) from Verapamil-EMTS-treated and vehicle-treated animals.
-
Lyse cells and treat proteomes with a broad-spectrum, cysteine-reactive probe (e.g., iodoacetamide-alkyne) that has a clickable handle.
-
Cysteines that were previously labeled in vivo by Verapamil-EMTS will be unavailable to react with the clickable probe.
-
Using mass spectrometry, quantify the peptides where the clickable probe did not bind in the treated group compared to the control. These "blocked" sites represent the targets of Verapamil-EMTS. This powerful method confirms target engagement and simultaneously maps the entire off-target landscape.[20]
-
References
- Vertex AI Search. (2025). What is the mechanism of action and primary use of verapamil (calcium channel blocker)?
- Wikipedia. (n.d.). Verapamil.
- Pediatric Oncall. (n.d.).
- Patsnap Synapse. (2024). What is the mechanism of Verapamil Hydrochloride?
- Drugs.com. (n.d.).
- Stege, A., et al. (1992). New potent verapamil derivatives that reverse multidrug resistance in human renal carcinoma cells and in transgenic mice expressing the human MDR1 gene. The Journal of Urology.
- Christ, D. D., & Vose, C. W. (1997). Pharmacokinetics of the Enantiomers of Verapamil After Intravenous and Oral Administration of Racemic Verapamil in a Rat Model. Biopharmaceutics & Drug Disposition.
- He, L. C., & Zhang, Y. F. (2003).
- Rezkalla, S., et al. (1990). Verapamil ameliorates the clinical and pathological course of murine myocarditis. Journal of the American College of Cardiology.
- Lee, H. S., & Lee, M. G. (1991). Intravenous verapamil kinetics in rats: marked arteriovenous concentration difference and comparison with humans. Journal of Pharmacokinetics and Biopharmaceutics.
- ResearchGate. (n.d.). Effects of posttranslational modifications with methanethiosulfonate (MTS) reagents on G26C and G22C MscL function in vivo.
- National Institutes of Health. (n.d.).
- Choi, Y. H., et al. (2012). Pharmacokinetics of verapamil and its metabolite norverapamil in rats with hyperlipidaemia induced by poloxamer 407. Xenobiotica.
- Szekeres, L., et al. (1989). Verapamil in a New Model of Severe Local Myocardial Ischaemia Due to Combined Coronary Occlusion and Stenosis. Archives Internationales de Pharmacodynamie et de Therapie.
- Takakusa, H., et al. (2015). Quantitative analysis of pharmacokinetic profiles of verapamil and drug-drug interactions induced by a CYP inhibitor using a stable isotope-labeled compound. Journal of Pharmaceutical Sciences.
- Kunze, D. L., et al. (1987). Synthesis and biological activity of carboxy verapamil, a new derivative of verapamil. Journal of Medicinal Chemistry.
- Hale, S. L., & Kloner, R. A. (1987). Effects of intracoronary verapamil administration in a sheep model of acute myocardial ischemia and reperfusion. Journal of Cardiovascular Pharmacology.
- Toronto Research Chemicals. (n.d.). MTS reagents.
- Ishrat, T., et al. (2021). Verapamil Prevents Development of Cognitive Impairment in an Aged Mouse Model of Sporadic Alzheimer's Disease. Molecular Neurobiology.
- Liu, B., et al. (2010). Verapamil Protects Dopaminergic Neuron Damage through a Novel Anti-inflammatory Mechanism by Inhibition of Microglial Activation. Journal of Pharmacology and Experimental Therapeutics.
- Haj-Mirzaian, A., et al. (2018). Anti-Inflammatory and Anti-Angiogenesis Effects of Verapamil on Rat Air Pouch Inflammation Model. Avicenna Journal of Medical Biotechnology.
- Wang, B., et al. (2024).
- Popović, M., et al. (2020). Verapamil and Alzheimer's Disease: Past, Present, and Future. Frontiers in Pharmacology.
- Chen, Y. C., et al. (2021). Evaluating the antidiabetic effects of R-verapamil in type 1 and type 2 diabetes mellitus mouse models. PLOS ONE.
- Badar, V., et al. (2015). Study on Neuromuscular Blockade Action of Verapamil in Albino Rats. Journal of Clinical and Diagnostic Research.
- Royal Society of Chemistry. (2025). A perspective on cysteine-reactive activity-based probes.
- National Institutes of Health. (2019). Reactive-cysteine profiling for drug discovery.
- Xia, Q., et al. (2019). Verapamil Ameliorates Motor Neuron Degeneration and Improves Lifespan in the SOD1G93A Mouse Model of ALS by Enhancing Autophagic Flux. Aging and Disease.
- MDPI. (2022). The Ca2+ Channel Blocker Verapamil Inhibits the In Vitro Activation and Function of T Lymphocytes: A 2022 Reappraisal.
- Liu, Y., et al. (2013).
- Royal Society of Chemistry. (n.d.). Cysteine-reactive probes and their use in chemical proteomics.
- Biotium. (n.d.). MTSES (Sodium (2-sulfonatoethyl)
- Xia, Q., et al. (2019). Verapamil Ameliorates Motor Neuron Degeneration and Improves Lifespan in the SOD1G93A Mouse Model of ALS by Enhancing Autophagic Flux. Aging and Disease.
- Abcam. (n.d.).
- National Institutes of Health. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins.
- SciSpace. (n.d.). New treatment methods in verapamil poisoning: experimental studies.
- ResearchGate. (n.d.). Anti-arrhythmic effect of verapamil in an animal model of ischemic....
- BenchChem. (2025). Methanethiosulfonate (MTS) Reagents: An In-depth Technical Guide for Researchers.
- Lefer, A. M., & Bitterman, H. (1985). Beneficial effects of two new verapamil analogs, anipamil and ronipamil, in circulatory shock.
- ResearchGate. (n.d.). Cysteine-reactive probes and their use in chemical proteomics.
- National Institutes of Health. (2025).
- Abcam. (n.d.).
- Borenfreund, E., & Puerner, J. A. (1985). The sensitivity and specificity of the MTS tetrazolium assay for detecting the in vitro cytotoxicity of 20 chemicals using human cell lines. Toxicology Letters.
- GlobalRPH. (n.d.). Verapamil.
- Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol.
- Frontiers. (n.d.).
- National Institutes of Health. (2023).
- Pfizer Medical - US. (n.d.).
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- 4. drugs.com [drugs.com]
- 5. Verapamil in a new model of severe local myocardial ischaemia due to combined coronary occlusion and stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Verapamil Protects Dopaminergic Neuron Damage through a Novel Anti-inflammatory Mechanism by Inhibition of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Verapamil and Alzheimer’s Disease: Past, Present, and Future [frontiersin.org]
- 8. Pharmacokinetics of the enantiomers of verapamil after intravenous and oral administration of racemic verapamil in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intravenous verapamil kinetics in rats: marked arteriovenous concentration difference and comparison with humans - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Verapamil ameliorates the clinical and pathological course of murine myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Study on Neuromuscular Blockade Action of Verapamil in Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Verapamil attenuates myocardial ischemia/reperfusion injury by inhibiting apoptosis via activating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Issues with MTS Reagents in Patch-Clamp Studies
Welcome to the technical support center for methanethiosulfonate (MTS) reagents in patch-clamp electrophysiology. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of using these powerful cysteine-reactive probes. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and generate high-quality, reproducible data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered during the planning and execution of patch-clamp experiments involving MTS reagents.
Category 1: Reagent Preparation, Stability, and Handling
Question: My MTS reagent is having no effect on my cysteine-mutated channel. Is the reagent bad? How should I be preparing and storing it?
Answer: This is a very common and critical issue, as the efficacy of MTS reagents is highly dependent on their chemical stability. The thiosulfonate bond is susceptible to hydrolysis, especially in aqueous solutions.
-
Causality: MTS reagents decompose rapidly in aqueous buffers.[1] Their half-life can be on the order of minutes to hours depending on the specific reagent, pH, and temperature. If you are using a solution that was prepared hours ago or even the day before, it is likely inactive.
-
Expert Insight: Always prepare MTS solutions immediately before use.[1] Do not store stock solutions in buffer. For maximum results, solutions should be made fresh from a powdered aliquot for each experiment.[1]
Troubleshooting Protocol: Reagent Integrity Check
-
Storage: Ensure powdered MTS reagents are stored at -20°C under desiccating conditions and protected from light.[2][3]
-
Solvent: For water-insoluble MTS reagents (e.g., non-charged variants), use a high-quality, anhydrous DMSO to prepare a concentrated stock solution.[1] For water-soluble variants, distilled water is appropriate for the stock.
-
Working Solution: On the day of the experiment, thaw the concentrated stock (if used) and dilute it into your recording buffer immediately prior to application. Do not prepare a large batch of working solution to be used throughout the day.
-
pH Consideration: The rate of hydrolysis is pH-dependent. While the reaction with cysteine thiols is faster at slightly alkaline pH, the stability of the reagent decreases. Maintain your buffered recording solution at a consistent and reported pH (typically 7.2-7.4) for reproducible results.[4]
Category 2: Experimental Design and Data Interpretation
Question: The modification of my channel by the MTS reagent is very slow or incomplete. What does this mean?
Answer: A slow or incomplete reaction is a valuable piece of data, not necessarily a failed experiment. The reaction rate provides information about the local environment of the introduced cysteine.
-
Causality: The intrinsic reactivity of MTS reagents with free thiols is extremely high, on the order of 10⁵ M⁻¹sec⁻¹.[1] If the reaction is slow, it indicates that the cysteine's sulfhydryl group is not freely accessible to the aqueous environment.
-
Steric Hindrance: The cysteine may be located within a narrow channel pore, a deep crevice on the protein surface, or partially buried within the protein structure, limiting the reagent's access.[1]
-
Conformational State: The accessibility of the cysteine can be state-dependent. For example, it might be accessible only when the channel is in an open, closed, or inactivated state.[1] This property is precisely what allows MTS reagents to be used as powerful probes of conformational changes during channel gating.[1]
-
-
Expert Insight: If you suspect slow access, you can try increasing the incubation time or using a higher reagent concentration. However, be mindful that this also increases the risk of off-target effects. A more elegant approach is to use the slow reaction rate to your advantage by testing accessibility in different functional states of the channel (e.g., applying the reagent in the presence and absence of an agonist or at different membrane potentials).
Question: I don't see any functional change after applying the MTS reagent. Does this mean the cysteine is not accessible?
Answer: Not necessarily. A lack of functional change can mean one of two things:
-
The modification reaction did not occur because the cysteine is not accessible.
-
The modification did occur, but it is functionally "silent" in your assay.[1]
-
Causality: The covalent attachment of the MTS moiety might not produce a measurable change in the specific function you are observing (e.g., ion conductance or gating). The modification could be at a site remote from the channel pore or gating machinery, causing no significant structural perturbation.[1]
Troubleshooting Protocol: Distinguishing "No Reaction" from "Silent Modification"
-
Use a Reversible Blocker: After applying the MTS reagent and seeing no effect, apply a reversible thiol-modifying agent (if one exists for your channel) or attempt to reverse the MTS modification with a reducing agent like DTT. If the channel's function changes after the reversal attempt, it implies the initial modification was present but silent.
-
Biochemical Assay: If possible, use a biochemical method to confirm covalent modification of the protein. This is often difficult in a patch-clamp setup but can be done in parallel experiments with cell populations.
-
Try a Different Reagent: Use an MTS reagent with a different size or charge. A larger or charged reagent might produce a functional effect (e.g., through steric hindrance or electrostatic interaction) where a smaller, neutral one did not.
| Symptom | Potential Cause | Recommended Action |
| No effect observed | 1. Inactive (hydrolyzed) reagent. | 1. Make fresh solution immediately before use. |
| 2. Cysteine is not accessible. | 2. Confirm expression of mutant. Test accessibility in different channel states. | |
| 3. Modification is functionally silent. | 3. Use a different MTS reagent (e.g., larger/charged) or attempt reversal to unmask the effect. | |
| Slow/Incomplete Effect | 1. Cysteine is in a sterically hindered environment (crevice, pore). | 1. Increase reagent concentration or application time. |
| 2. Cysteine accessibility is state-dependent. | 2. Apply reagent during different channel conformations (open, closed, etc.). | |
| High Variability | 1. Inconsistent reagent activity. | 1. Standardize solution preparation rigorously (always fresh). |
| 2. Leaky patch seals. | 2. Improve seal quality (>1 GΩ). Monitor seal throughout the experiment. | |
| 3. Inconsistent timing of application. | 3. Use a fast and reliable perfusion system for precise timing. |
Category 3: Specificity and Off-Target Effects
Question: How can I be sure the MTS reagent is only acting on the side of the membrane I'm applying it to?
Answer: This is a crucial control for topological studies. While charged reagents like MTSET and MTSES are generally membrane-impermeant, this is not absolute, and some reagents are known to cross the membrane.[1]
-
Causality: The neutral reagent MTSEA can permeate the cell membrane.[1] Even charged reagents can access the "wrong" side if the patch-clamp seal is leaky or if the membrane is transiently compromised.[1] This "trans" modification can confound results, especially when trying to map the internal vs. external accessibility of a cysteine residue.
-
Self-Validating Protocol: To ensure sidedness, include a thiol scavenger , such as 20 mM L-cysteine, in the solution on the opposite side of the membrane from where the MTS reagent is being applied.[1] The scavenger will react with and neutralize any MTS reagent that leaks across the membrane, ensuring that any observed effect is due to modification from the intended side.
Question: I'm using a reducing agent like DTT or β-mercaptoethanol in my internal solution. Will this cause problems?
Answer: Absolutely. This is a common and critical experimental design flaw.
-
Causality: MTS reagents work by reacting with free sulfhydryl groups (-SH). Reducing agents like DTT and β-mercaptoethanol have free sulfhydryl groups and are designed to keep cysteines in a reduced state.[5] If you include a reducing agent in the same solution as an MTS reagent, the reducing agent will quench the MTS reagent, preventing it from reacting with your target protein.[5][6] This will lead to a false-negative result.
-
Expert Insight: Your internal (pipette) and external (bath) solutions must be free of extraneous reducing agents during the MTS application phase of the experiment. If a reducing agent is required to maintain protein function before the experiment, you must thoroughly wash it out before applying the MTS reagent.
Part 2: Experimental Protocols & Workflows
Protocol: Standard Cysteine Accessibility Scanning with MTSET
This protocol outlines a typical workflow for testing the accessibility of an engineered cysteine residue on an ion channel expressed in Xenopus oocytes using a two-electrode voltage clamp (TEVC), but the principles are directly applicable to patch-clamp experiments.[6][7]
-
Oocyte/Cell Preparation: Prepare cells expressing the wild-type (WT) and cysteine-mutant channels. Healthy cells are critical for forming a stable, high-resistance seal.[8]
-
Solution Preparation:
-
Prepare your standard external (bath) and internal (pipette) recording solutions. Ensure the osmolarity is balanced to prevent osmotic stress on the cell.[4][8] A common practice is to have the internal solution be ~10 mOsm lower than the external solution.[8]
-
Prepare a fresh, concentrated stock of MTSET in distilled water.
-
Immediately before the experiment, dilute the MTSET stock into the external recording solution to the final working concentration (e.g., 1 mM).[1]
-
-
Establish a Stable Recording:
-
In a patch-clamp whole-cell configuration, obtain a high-resistance (>1 GΩ) seal and establish a stable baseline recording of channel activity.[4] For TEVC, clamp the oocyte and record baseline currents.[9]
-
Activate the channel using the appropriate stimulus (e.g., voltage step, agonist application) and record the initial current (I_control).
-
-
Control Application (WT Channel):
-
Perfuse the MTSET solution over a cell expressing the WT channel for a defined period (e.g., 1-2 minutes).
-
Wash out the MTSET with the control recording solution.
-
Measure the channel current again (I_postMTS). For the WT channel, there should be no significant change in current. This confirms the reagent does not affect the channel non-specifically.
-
-
Test Application (Mutant Channel):
-
Using a cell expressing the cysteine mutant, repeat steps 3.3 and 3.4.
-
Perfuse the same concentration of MTSET for the same duration.
-
Wash out the reagent thoroughly.
-
Measure the channel current again (I_postMTS). A significant change (inhibition or potentiation) indicates that the cysteine residue was modified.
-
-
Data Analysis: Calculate the percent change in current: % Effect = ((I_postMTS - I_control) / I_control) * 100.
Visualization: Workflows and Logic Diagrams
MTS Reagent Preparation and Application Workflow
Caption: Workflow for preparing and applying MTS reagents.
Troubleshooting Logic: "No Observed Effect"
Caption: Decision tree for troubleshooting a lack of effect.
References
-
Title: Active site voltage clamp fluorometry of the sodium glucose cotransporter hSGLT1 Source: PNAS URL: [Link]
-
Title: Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability Source: PubMed URL: [Link]
-
Title: Why my cells are dead after MTS assay? Source: ResearchGate URL: [Link]
-
Title: EZcountTM MTS Cell Assay Kit Source: HiMedia Laboratories URL: [Link]
-
Title: Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABAA Receptors Source: PubMed Central URL: [Link]
-
Title: Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets Source: ScienceDirect URL: [Link]
-
Title: Patching going terribly? 10 common problems and how to fix them – a guide for the beginner Source: Scientifica URL: [Link]
-
Title: Patch-clamp technique to study mitochondrial membrane biophysics Source: PubMed Central URL: [Link]
-
Title: Patch-Clamp Techniques: Choosing Equipment and Optimizing Experiments Source: LabX.com URL: [Link]
-
Title: #LabHacks: 14 sharp tips for patch clamping Source: Scientifica URL: [Link]
-
Title: Why do we experience pipette blockages/ clogging with our potassium gluconate based internal solution? Source: ResearchGate URL: [Link]
-
Title: Whole-cell patch clamp technique in neuronal cultures Source: Axol Bioscience URL: [Link]
-
Title: What is going wrong with my IP solution for the patch-clamp? Source: ResearchGate URL: [Link]
Sources
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- 3. himedialabs.com [himedialabs.com]
- 4. Patch-Clamp Techniques: Choosing Equipment and Optimizing Experiments [labx.com]
- 5. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. pnas.org [pnas.org]
Improving the specificity of Verapamil Ethyl Methanethiosulfonate, Bromide binding
Technical Support Center: Verapamil Ethyl Methanethiosulfonate, Bromide Conjugate
A Guide to Improving Binding Specificity for Targeted Covalent Inhibition
Welcome to the technical support center for our this compound (Verapamil-MTS) conjugate. As your dedicated Senior Application Scientists, we've designed this in-depth guide to help you navigate the complexities of achieving high-specificity covalent labeling in your research. This resource addresses common challenges and provides experimentally-validated strategies to ensure your Verapamil-MTS conjugate performs with the highest precision.
Targeted covalent inhibitors (TCIs) like Verapamil-MTS offer unparalleled potency and prolonged target engagement by forming a stable covalent bond with a specific amino acid residue at the target site.[1][2][3] The Verapamil moiety is designed to guide the molecule to the binding pocket of L-type calcium channels, while the reactive methanethiosulfonate (MTS) group forms a disulfide bond with a proximate cysteine residue.[4][5] However, achieving specificity—ensuring the reaction occurs only at the intended cysteine and not with other accessible thiols—is paramount for clean, interpretable results and therapeutic potential.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers commonly encounter.
Frequently Asked Questions & Troubleshooting Guides
Q1: My Verapamil-MTS conjugate shows high off-target binding. How can I reduce non-specific labeling?
A1: Source of the Issue & Remediation Strategy
High off-target binding is a common hurdle in the development of covalent inhibitors.[6] It typically arises from two main factors: the intrinsic reactivity of the MTS warhead and insufficient binding affinity of the Verapamil guiding moiety. The goal is to ensure the reaction is primarily driven by the formation of the initial non-covalent complex (E•I), rather than by random collisions of the MTS group with accessible thiols.
A key kinetic parameter for covalent inhibitors is the ratio kinact/KI, which represents the overall efficiency of inactivation.[7] However, simply maximizing this rate can sometimes lead to decreased selectivity.[1][2][3] A balanced approach is often more effective.
Troubleshooting Steps:
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Optimize Concentration and Incubation Time: This is the most critical first step. Non-specific labeling is often a concentration-dependent phenomenon.
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Action: Perform a dose-response and time-course experiment. Start with a concentration of Verapamil-MTS close to the KI of its reversible binding and use the shortest incubation time possible. The goal is to find a window where on-target labeling reaches saturation while off-target labeling remains minimal.
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Rationale: The on-target reaction benefits from the local concentration effect once Verapamil is bound in the target pocket. Off-target reactions, lacking this affinity-driven guidance, are more linearly dependent on the bulk concentration and time.
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Adjust Buffer pH: The reactivity of the target cysteine is highly dependent on its protonation state.
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Action: The thiol side chain of cysteine must be in its deprotonated, thiolate anion (S-) form to act as an effective nucleophile. The pKa of cysteine thiols in proteins can range from ~5 to >9. If your target cysteine has a uniquely low pKa, you can perform the labeling reaction at a lower pH (e.g., 6.5-7.0).
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Rationale: At a pH below the pKa of most cysteines (~8.5), the majority of off-target thiols will be protonated and less reactive, while your target may remain sufficiently nucleophilic for the reaction to proceed, thereby enhancing specificity.[8]
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Incorporate a Pre-clearing Step: Reduce the concentration of highly reactive, accessible thiols.
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Action: Before adding your Verapamil-MTS conjugate, briefly incubate your cell lysate or protein sample with a low concentration of a non-specific, membrane-impermeable thiol-reactive reagent like N-ethylmaleimide (NEM) if your target is intracellular. This will block the most accessible surface thiols. The excess NEM must then be quenched (e.g., with L-cysteine) before adding the Verapamil-MTS.
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Rationale: This step "masks" the most promiscuously reactive sites, leaving less reactive or sterically hindered off-targets, thereby improving the signal-to-noise ratio for your intended target.
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Q2: How can I experimentally confirm that the Verapamil-MTS conjugate is binding to the intended cysteine residue?
A2: Validation Workflow
Confirming the precise site of covalent modification is a cornerstone of validating any targeted covalent inhibitor. A multi-pronged approach provides the most robust evidence.[9]
Workflow for Target Validation:
Caption: Workflow for validating the covalent binding site.
Step-by-Step Experimental Protocols:
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Site-Directed Mutagenesis (The Gold Standard): This is the most definitive functional validation.[5][9]
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Protocol:
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Create a mutant version of your target protein where the intended target cysteine is replaced with a non-reactive amino acid like alanine (Cys -> Ala) or serine (Cys -> Ser).
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Express both the wild-type (WT) and mutant proteins in a suitable system (e.g., HEK293 cells).
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Treat both sets of cells/lysates with the Verapamil-MTS conjugate under optimized conditions (from Q1).
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Assess the outcome using a functional or biochemical assay.
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Expected Result: The Verapamil-MTS conjugate should show a potent, irreversible effect on the WT protein but have little to no effect on the Cys -> Ala mutant. This strongly implies that the specific cysteine is the primary site of action.
-
-
Mass Spectrometry (Definitive Identification): Mass spectrometry (MS) provides direct physical evidence of the modification site.[10][11][12]
-
Protocol (Bottom-Up Proteomics):
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Treat your purified target protein or cell lysate with Verapamil-MTS.
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Run the sample on an SDS-PAGE gel to separate proteins. Excise the band corresponding to your target protein.
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Perform in-gel digestion of the protein with a protease like trypsin.
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Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Search the MS/MS data against the protein's sequence. You are looking for a peptide containing the target cysteine that has a specific mass shift corresponding to the addition of the Verapamil-Ethyl-S- moiety. This confirms the exact site of the covalent bond.[13]
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Q3: The Verapamil portion of the conjugate is known to bind to channels in specific states (e.g., open or inactivated). How does this affect labeling specificity?
A3: Leveraging State-Dependent Binding for Enhanced Specificity
This is an excellent insight. Verapamil's binding to L-type calcium channels is indeed state-dependent, showing higher affinity for open and inactivated states compared to the resting state.[14][15][16] You can exploit this property to dramatically improve the specificity of your covalent labeling experiment.
Mechanism of State-Dependent Specificity:
Caption: Exploiting channel state to enhance labeling specificity.
Experimental Strategy:
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For Electrophysiology (Patch-Clamp):
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Hold the cell at a hyperpolarized resting potential (e.g., -80 mV) where the channels are predominantly in the closed/resting state. Apply the Verapamil-MTS conjugate. You should observe minimal covalent modification.
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Next, apply a train of depolarizing pulses to drive channels into open and inactivated states. In the presence of Verapamil-MTS, you should now see a progressive, use-dependent, and irreversible block of the current.[16] This demonstrates that labeling occurs preferentially when the high-affinity binding site is formed.
-
-
For Biochemical Assays (Cell Culture):
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Control Group: Incubate cells in a normal physiological buffer.
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Stimulated Group: Incubate cells in a high-potassium buffer (e.g., replacing NaCl with KCl) to depolarize the cell membrane.
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Add the Verapamil-MTS conjugate to both groups for a short period.
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Wash out the compound and prepare cell lysates.
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Analyze for target modification via Western Blot or Mass Spectrometry.
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Expected Result: You should observe significantly higher levels of covalent labeling in the depolarized (high K+) group compared to the control group, confirming state-dependent modification.
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Q4: What are the best control experiments to run alongside my primary experiment?
A4: A Framework for Rigorous Controls
| Control Experiment | Purpose | Expected Outcome for a Specific Interaction |
| No-Conjugate Control | To establish a baseline for your functional or biochemical assay. | No change in signal compared to untreated samples. |
| Verapamil Alone (Reversible Ligand) | To distinguish the covalent effect from the reversible binding effect. | A reversible effect that is lost upon washout of the compound. |
| "Scrambled" or Unrelated MTS Reagent | To ensure the effect is not due to non-specific modification by any MTS reagent. | No significant irreversible effect at similar concentrations. |
| Target Knockout/Knockdown (e.g., siRNA) | To confirm the observed phenotype is dependent on the target protein. | The effect of Verapamil-MTS is significantly diminished or abolished. |
| Pre-incubation with Reversible Blocker | To show that the conjugate binds to the same site as the parent molecule. | Pre-treatment with excess Verapamil should prevent or reduce covalent labeling by Verapamil-MTS. |
| DTT Reversibility Test | To confirm the formation of a disulfide bond. | Treatment with a reducing agent like Dithiothreitol (DTT) should reverse the modification (if sterically accessible).[17] |
References
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Singh, J., et al. (2016). Profiling and Optimizing Targeted Covalent Inhibitors through EGFR-Guided Studies. Journal of Medicinal Chemistry. Available at: [Link]
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University at Buffalo. (2025). Balancing speed and selectivity is key for designing effective targeted covalent inhibitors. UB News Center. Available at: [Link]
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Lebraud, H., et al. (2019). Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72. ACS Medicinal Chemistry Letters. Available at: [Link]
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Vajda, S., et al. (2021). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry. Available at: [Link]
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Heppner, D. E., et al. (2025). Profiling and Optimizing Targeted Covalent Inhibitors through EGFR-Guided Studies. Journal of Medicinal Chemistry. Available at: [Link]
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Zhang, T., et al. (2018). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Cell Chemical Biology. Available at: [Link]
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PubChem. Verapamil Action Pathway. PubChem Pathway. Available at: [Link]
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Balser, J. R., et al. (2011). Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels. Molecular Pharmacology. Available at: [Link]
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Mitcheson, J. S., et al. (2000). Mechanism of Block and Identification of the Verapamil Binding Domain to HERG Potassium Channels. Circulation Research. Available at: [Link]
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Kettle, J. G., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. Available at: [Link]
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Javitch, J. A. (2001). The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure. Current Protocols in Neuroscience. Available at: [Link]
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Antunes, F., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Antioxidants & Redox Signaling. Available at: [Link]
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Kettle, J. G., et al. (2020). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. ResearchGate. Available at: [Link]
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Nakajima, K. & Hyrina, A. (2018). Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method. Bio-protocol. Available at: [Link]
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Bogdanov, M., et al. (2009). Exploring uniform, dual and dynamic topologies of membrane proteins by substituted cysteine accessibility method (SCAM™). Methods in Molecular Biology. Available at: [Link]
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Bogdanov, M. V. (2017). Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™). Methods in Molecular Biology. Available at: [Link]
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Lacerda, A. E., et al. (2010). Verapamil Block of T-Type Calcium Channels. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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The Biocinstitute. (2025). How Verapamil and Diltiazem Work Non-DHP Calcium Channel Blockers Explained. YouTube. Available at: [Link]
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Huber, M., et al. (2025). Identifying the Elusive Dimerization Product Interfering with Methylsulfonato‐Group Labeling of Cysteines in Proteins. Chemistry – A European Journal. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
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Liapakis, G., et al. (2001). The Substituted-Cysteine Accessibility Method (SCAM) to Elucidate Membrane Protein Structure. Current Protocols in Neuroscience. Available at: [Link]
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Domingues, M. R. M., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Metabolites. Available at: [Link]
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Bonger, K. M., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. Available at: [Link]
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Jiménez-Luna, J., et al. (2025). One-Shot Rational Design of Covalent Drugs with CovalentLab. Journal of Chemical Information and Modeling. Available at: [Link]
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Lang, R. J. & Harvey, J. R. (2002). Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca. British Journal of Pharmacology. Available at: [Link]
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Böhle, T. & Nawrath, H. (1995). Kinetics and state-dependent effects of verapamil on cardiac L-type calcium channels. British Journal of Pharmacology. Available at: [Link]
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Emery Pharma. Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma Website. Available at: [Link]
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Peak Proteins. (2022). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins Website. Available at: [Link]
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Beitz, E., et al. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. International Journal of Molecular Sciences. Available at: [Link]
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van Tonder, A., et al. (2015). Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays. BMC Research Notes. Available at: [Link]
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ResearchGate. 35 questions with answers in MTS ASSAY. ResearchGate Q&A. Available at: [Link]
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Wang, P., et al. (2010). Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols. PLOS ONE. Available at: [Link]
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Panyi, G., et al. (2011). Effect of verapamil on the action of methanethiosulfonate reagents on human voltage-gated K(v)1.3 channels: implications for the C-type inactivated state. British Journal of Pharmacology. Available at: [Link]
Sources
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Factors affecting the efficacy of Verapamil Ethyl Methanethiosulfonate, Bromide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Verapamil Ethyl Methanethiosulfonate, Bromide. This guide is designed for researchers, scientists, and drug development professionals. Given the specialized nature of this bifunctional compound, this document provides in-depth troubleshooting guides and FAQs to address specific issues you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Compound Profile & Mechanism of Action
This compound is a targeted covalent inhibitor. It is designed to leverage the pharmacological properties of Verapamil with the chemical reactivity of a methanethiosulfonate (MTS) group.
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Verapamil Moiety : This portion of the molecule is a well-characterized L-type calcium channel blocker.[1][2][3] It acts as the "warhead," guiding the compound to its intended biological target.
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Ethyl Methanethiosulfonate (MTS) Moiety : This is a highly reactive electrophile that specifically targets the sulfhydryl (thiol) group of cysteine residues, forming a stable disulfide bond.[4][5] This reaction creates a permanent, covalent link between the compound and the target protein.
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Bromide : This is a counter-ion, present to ensure the overall charge neutrality of the compound. Its effects on biological activity are generally considered minimal compared to the active moieties, though counter-ions can influence physicochemical properties like solubility.[6][7][8][9]
The intended mechanism is a two-step process:
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Reversible Binding : The Verapamil portion of the molecule binds to its recognition site on the L-type calcium channel.
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Covalent Modification : If a solvent-accessible cysteine residue is in proximity to the binding site, the MTS group reacts with it, "locking" the inhibitor in place and leading to irreversible modulation of channel function.
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound?
Answer: This is arguably the most critical factor for experimental success. The MTS moiety is highly susceptible to hydrolysis.
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Solid Compound : Store the solid powder under desiccation at -20°C and protect it from light.[4][10] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the compound.
-
Stock Solutions : Prepare a concentrated stock solution (e.g., 10-100 mM) in anhydrous DMSO. Store this stock in small aliquots at -20°C, protected from light. DMSO stock solutions are generally stable for up to 3 months when stored properly.[10] Avoid repeated freeze-thaw cycles.
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Aqueous Working Solutions : This is critical. MTS reagents hydrolyze rapidly in aqueous buffers.[4][10] You must prepare fresh aqueous working solutions immediately before each experiment. Do not store or reuse aqueous solutions. The half-life of some MTS reagents in aqueous solution at neutral pH can be in the range of minutes.[10]
Q2: What is the best way to prepare working solutions?
Answer: Verapamil hydrochloride is soluble in water and ethanol.[11][12] However, due to the MTS group, a two-step dilution is recommended.
-
Prepare a high-concentration stock in anhydrous DMSO (e.g., 100 mM).
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Perform a serial dilution from the DMSO stock into your final aqueous experimental buffer (e.g., PBS, HEPES-buffered saline) to achieve the desired final concentration. Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced artifacts. Verapamil hydrochloride itself has a solubility of about 0.25 mg/mL in PBS (pH 7.2), so ensure your final concentration does not exceed this limit if precipitation is a concern.[13]
Q3: What experimental controls are essential when using this compound?
Answer: To validate your results, several controls are mandatory:
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Vehicle Control : Expose your cells/protein to the same final concentration of DMSO used in your experiment.
-
Verapamil HCl Control : Use Verapamil hydrochloride (without the MTS group) at the same concentration. This will differentiate the effects of reversible calcium channel blockade from the effects of irreversible covalent modification.
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Cysteine-Mutant Control : If you are using a specific protein target (e.g., an ion channel expressed in a cell line), the ideal control is to mutate the target cysteine residue to a non-reactive amino acid like alanine or serine. The effect of Verapamil Ethyl Methanethiosulfonate should be significantly diminished or abolished in this mutant.
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Pre-incubation with a Quenching Agent : Treat your sample with a small, membrane-impermeant thiol-containing molecule (like N-acetyl-cysteine) just before adding the Verapamil-MTS compound. This can help confirm that the observed effects are due to reaction with accessible thiols.
Troubleshooting Guide
This section addresses common problems in a question-and-answer format to help you diagnose and solve experimental issues.
Issue 1: No or significantly reduced efficacy compared to expectations.
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Question: My compound shows no effect, or the effect is much weaker than Verapamil alone. What's wrong?
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Answer / Possible Cause 1: Compound Degradation. The thiosulfonate bond in the MTS group is highly susceptible to hydrolysis in aqueous solutions. If you did not prepare your working solution immediately before use, the reactive moiety was likely degraded before it could reach its target.[4][10]
-
Answer / Possible Cause 2: Inactivated by Reducing Agents. Your experimental buffers must be free of reducing agents like dithiothreitol (DTT) or β-mercaptoethanol (BME). These reagents will instantly quench the MTS group, rendering the compound inert for covalent modification.
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Answer / Possible Cause 3: No Accessible Cysteine. The core premise of this compound is the presence of a cysteine residue near the Verapamil binding pocket. If your target protein (or the specific isoform you are using) does not have a cysteine in a sterically favorable and solvent-accessible position, covalent modification cannot occur.
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Answer / Possible Cause 4: Incorrect pH. The reaction of MTS reagents with thiols is pH-dependent. The reaction rate is generally faster at a slightly alkaline pH (7.5-8.5) where the target thiol is more likely to be in its more nucleophilic thiolate form (S-). Check the pH of your extracellular or intracellular buffer.
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Issue 2: High variability and poor reproducibility between experiments.
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Question: I get an effect in some experiments but not others. Why are my results inconsistent?
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Answer / Possible Cause 1: Inconsistent Solution Preparation. This is the most common cause. Even a few minutes of delay between preparing the aqueous solution and applying it to your sample can lead to significant differences in the concentration of the active compound due to hydrolysis.[4][10] Rigorous, timed consistency in solution preparation is paramount.
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Answer / Possible Cause 2: Cellular Redox State. The reactivity of cysteine residues can be influenced by the local redox environment. Variations in cell health, density, or metabolic state can alter this environment, leading to inconsistent results. Ensure your cell cultures are healthy and standardized for every experiment.
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Issue 3: High background signal or apparent off-target effects.
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Question: I'm observing effects in my control cells that lack the target protein, or the effect seems non-specific. What could be the cause?
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Answer / Possible Cause 1: Reaction with Other Surface Proteins. MTS reagents will react with any accessible cysteine. Your cells may have other membrane proteins with highly accessible cysteines, leading to off-target covalent modification. This is an inherent risk of the technology.[5]
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Answer / Possible Cause 2: Cysteine-Independent Effects. At high concentrations, some charged MTS reagents have been shown to inhibit ion channels through mechanisms independent of covalent modification, such as acting as open-channel blockers.[14] This is why running the proper controls, including the cysteine-mutant, is crucial for correct interpretation.
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Answer / Possible Cause 3: Intrinsic Verapamil Activity. Verapamil itself can have complex biological effects beyond L-type calcium channel blockade, including inhibiting drug efflux pumps like P-glycoprotein and influencing T-cell activation.[15][16] Ensure you are comparing your results against a Verapamil HCl control to isolate the effects of covalent modification.
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Quantitative Data Summary
The efficacy of this compound is governed by the properties of its constituent parts.
| Parameter | Verapamil Moiety | MTS Moiety |
| Primary Target | L-type Calcium Channels[1][3] | Sulfhydryl group (-SH) of Cysteine[4] |
| Key Efficacy Factor | Binding pocket affinity | Cysteine accessibility & reactivity |
| Solubility (as HCl salt) | Soluble in Ethanol, DMSO (~10 mg/mL)[13]; Sparingly soluble in water/PBS (~0.25 mg/mL)[12][13] | Varies by derivative; requires fresh prep in aqueous buffers |
| Stability | Generally stable in solution[17] | Highly unstable in aqueous solution (hydrolyzes)[4][10] |
| Known Inhibitors | Competitive binders to the channel | Reducing agents (DTT, BME), free thiols |
Key Experimental Protocol
Protocol: Assessing Covalent Modification of a Target Ion Channel using Whole-Cell Patch-Clamp Electrophysiology
This protocol assumes the use of a heterologous expression system (e.g., HEK293 cells) expressing a cysteine-containing target ion channel.
1. Reagent Preparation (Perform Immediately Before Use) a. Thaw one aliquot of your 100 mM Verapamil-MTS stock in anhydrous DMSO. b. Prepare your extracellular recording solution (e.g., HEPES-buffered saline, pH 7.4). c. Perform a serial dilution of the DMSO stock into the extracellular solution to achieve your final target concentration (e.g., 10 µM). Vortex briefly. The final DMSO concentration should be ≤0.1%. d. Prepare control solutions: Vehicle (extracellular solution + 0.1% DMSO) and Verapamil HCl (at 10 µM).
2. Cell Preparation and Recording a. Obtain a high-resistance giga-ohm seal on a cell expressing your target channel. b. Rupture the membrane to achieve the whole-cell configuration. c. Allow the current to stabilize.
3. Experimental Procedure a. Baseline Recording : Perfuse the cell with the vehicle control solution and record baseline channel activity using an appropriate voltage protocol. Record for 2-3 minutes to ensure a stable baseline. b. Compound Application : Switch the perfusion to the freshly prepared Verapamil-MTS solution. Continuously apply the voltage protocol and record the current. The onset of a covalent modification effect should be time-dependent. c. Washout : After a set exposure time (e.g., 2-5 minutes), switch the perfusion back to the vehicle control solution. Continue recording for 5-10 minutes.
4. Data Interpretation
- Reversible Effect (like Verapamil HCl) : The current will change upon compound application and will return to baseline levels during the washout phase.
- Irreversible/Covalent Effect : The current will change upon compound application and will not return to baseline during the washout phase. The persistent change in current after washout is the hallmark of successful covalent modification.
- No Effect : The current does not change significantly from baseline. Refer to the troubleshooting guide.
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- Piekielna, J., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. MDPI.
- van Leeuwen, F. X., & Sangster, B. (1987). The toxicology of bromide ion. Critical Reviews in Toxicology.
- ResearchGate. (2014). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs.
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Technical Support Center: Refining Experimental Protocols for Verapamil, Ethyl Methanethiosulfonate (MTSES), and Bromide
Welcome to the technical support center for researchers utilizing Verapamil, Ethyl Methanethiosulfonate (MTSES), and Bromide. This guide is designed for professionals in drug development and academic research who are likely employing these reagents in complex experimental systems, such as ion channel electrophysiology or transporter function studies. My objective is to move beyond simple procedural lists and provide a framework of causal logic, enabling you to design robust experiments, anticipate challenges, and troubleshoot effectively.
The concurrent use of a calcium channel blocker (Verapamil), a cysteine-modifying agent (MTSES), and an alternative anion (Bromide) suggests a sophisticated experimental question, likely probing the structure-function relationship of an ion channel while controlling for confounding cellular currents and exploring ion selectivity. This guide is structured to address the unique challenges of this multi-agent paradigm.
Section 1: Compound Technical Profiles
A foundational understanding of each reagent's properties is critical for experimental success. Inconsistent results can often be traced back to issues with solubility, stability, or storage.
1.1 Verapamil Hydrochloride
Verapamil is a phenylalkylamine that acts as a potent L-type calcium channel blocker.[1][2] It is frequently used to isolate the activity of a target protein by blocking endogenous calcium currents that could otherwise contaminate experimental readings.[3][4] It also exhibits inhibitory effects on P-glycoprotein and some potassium channels, which should be considered during data interpretation.[2][5]
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₃₈N₂O₄・HCl | [2] |
| Molecular Weight | 491.07 g/mol | [2] |
| Appearance | White crystalline solid/powder | [6][7] |
| Solubility | Water: ≥25 mg/mL (~50 mM) DMSO: ≥10 mg/mL (~20 mM) Ethanol: ~10 mg/mL (~20 mM) | [2][6][8][9] |
| Storage | Solid: Room Temperature Stock Solutions: -20°C (use within 3 months) | [2][9][10] |
| pH Sensitivity | May precipitate in solutions with pH > 6.0 | [11] |
1.2 Sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES)
MTSES is a membrane-impermeant, thiol-reactive compound used in substituted cysteine accessibility method (SCAM) studies.[12][13] It covalently modifies accessible cysteine residues, attaching a negatively charged sulfonatoethyl group.[14] This modification can alter a protein's function (e.g., ion channel conductance), providing structural and functional insights. Its most critical characteristic is its limited stability in aqueous solutions.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇NaO₅S₃ | [14][15] |
| Molecular Weight | 242.21 g/mol | [14][15] |
| Appearance | White solid | [14] |
| Solubility | Soluble in water and DMSO | [14] |
| Storage | Solid: -20°C, desiccated | [12][14][16] |
| Aqueous Half-Life | ~20 minutes at pH 7.5 and room temperature | [14][16] |
| Key Feature | Membrane impermeant, adds a negative charge to thiols | [13][14] |
1.3 Bromide Salts (e.g., NaBr, KBr)
Bromide (Br⁻) is an anion often used in electrophysiology to replace Chloride (Cl⁻) in experimental buffers. This substitution is employed to study anion selectivity and permeability of ion channels. It is not an inert replacement; bromide can modulate endogenous cellular processes, notably by potentiating GABA-activated currents.[17][18]
| Property | Value | Source(s) |
| Typical Use | Equimolar substitution for chloride salts (e.g., NaCl, KCl) in buffers | [19] |
| Solubility | Sodium Bromide (NaBr) and Potassium Bromide (KBr) are highly soluble in water | [20] |
| Biological Activity | Can enhance GABAergic inhibition,[17] affect synaptic transmission,[19] and inhibit Ca²⁺ uptake by the sarcoplasmic reticulum[21] | |
| Consideration | Not a biologically inert Cl⁻ substitute; its effects must be controlled for |
Section 2: Core Experimental Protocol: Cysteine Accessibility with Pharmacological Blockade
This protocol outlines a typical patch-clamp electrophysiology experiment to test the accessibility of an engineered cysteine on a target ion channel, using Verapamil to block Ca²⁺ currents and Bromide as the main charge carrier.
Experimental Workflow Diagram
Caption: Workflow for a Cysteine Accessibility Study.
Step-by-Step Methodology
-
Solution Preparation (Critical First Step):
-
Verapamil Stock: Prepare a 10 mM stock solution in sterile water.[9] Aliquot and store at -20°C. Avoid multiple freeze-thaw cycles.
-
MTSES Stock: Due to its rapid hydrolysis, always prepare MTSES solutions immediately before use.[12][16] Prepare a high-concentration stock (e.g., 1 M) in anhydrous DMSO for long-term storage (-20°C, desiccated, up to 3 months).[14] For experiments, thaw the DMSO stock and dilute to the final working concentration (e.g., 1-10 mM) in your experimental buffer just prior to application.[12][14][16] Discard any unused aqueous solution after the experiment.
-
Recording Buffers: Prepare extracellular and intracellular buffers. For the bromide condition, replace all chloride salts (e.g., NaCl, KCl, MgCl₂) with their bromide counterparts (NaBr, KBr, MgBr₂). Ensure the pH is readjusted and osmolarity is verified.
-
-
Cell Preparation and Seeding:
-
Culture and transfect your chosen cell line (e.g., HEK293) with the plasmid DNA for your ion channel of interest (either wild-type or the specific cysteine mutant).
-
Seed cells onto coverslips suitable for microscopy and electrophysiology 24-48 hours post-transfection.
-
-
Electrophysiological Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular buffer (e.g., the bromide-based solution).
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Add Verapamil to the extracellular solution at a concentration sufficient to block endogenous L-type calcium channels (typically 10-100 µM).
-
Record Baseline Activity: Once the Verapamil effect has stabilized, apply your voltage protocol and record the baseline current of your target channel.
-
Apply MTSES: Perfuse the cell with the same buffer now containing the freshly diluted MTSES (e.g., 2.5 mM) for a defined period (e.g., 1-5 minutes).[12][22] Continue recording during the application to observe the time course of modification.
-
Washout and Post-Modification Recording: Wash out the MTSES with the Verapamil-containing buffer. Record the current again using the same voltage protocol. A persistent change in current amplitude or kinetics indicates covalent modification.
-
-
Data Analysis and Controls:
-
Compare the current properties (e.g., amplitude at a specific voltage) before and after MTSES application. Calculate the percentage of modification.
-
Crucial Control: Repeat the exact same protocol on cells expressing the wild-type channel (which lacks the engineered cysteine). A lack of effect from MTSES in this control group is essential to validate that the observed change is specific to the introduced cysteine.[23]
-
Section 3: Troubleshooting Guide (Q&A)
Verapamil-Related Issues
-
Q: My Verapamil solution, when added to the buffer, becomes cloudy. What happened?
-
A: This is likely precipitation. Verapamil hydrochloride can precipitate in solutions with a pH greater than 6.0.[11] Check the pH of your final recording buffer after all components have been added. If necessary, adjust the buffer pH to be slightly acidic (within physiological tolerance) or prepare a more concentrated stock of Verapamil to minimize the volume added.
-
-
Q: I'm still observing what looks like a calcium current, even with Verapamil. Why?
-
A: There are several possibilities: 1) The Verapamil concentration may be too low for the specific subtype of Ca²⁺ channel in your cell line. Try a dose-response curve. 2) Verapamil is primarily an L-type channel blocker; other types of calcium channels (T-type, N-type, etc.) may be present and less sensitive. 3) In experiments with long incubation times, the drug may be metabolized or degraded. Ensure continuous perfusion.
-
-
Q: Verapamil seems to be affecting my target channel directly, not just blocking calcium channels. Is this possible?
-
A: Yes. Verapamil is not perfectly selective. It has been shown to block other channels, including HERG and other Kv potassium channels.[5][24] It is crucial to run a control where you apply Verapamil to your target channel in the absence of any other manipulations to characterize any direct effects.
-
MTSES-Related Issues
-
Q: I'm not seeing any effect from my MTSES application on my cysteine mutant.
-
A: This is a common issue with several potential causes:
-
Hydrolysis: This is the most likely culprit. If your aqueous MTSES solution was prepared even 20-30 minutes before application, a significant portion may have hydrolyzed and become non-reactive.[14][16] Always prepare it fresh.
-
Inaccessible Cysteine: The engineered cysteine may be buried within the protein structure and not accessible to the aqueous, membrane-impermeant MTSES.
-
Incorrect pH: The thiol group of cysteine must be in the thiolate form (S⁻) to react efficiently. This is favored by a slightly alkaline pH. If your buffer pH is too acidic, the reaction rate will be significantly slower.
-
Insufficient Concentration or Time: The reaction rate depends on both concentration and time. You may need to increase the MTSES concentration or the application duration.[12]
-
-
-
Q: I see an effect of MTSES on my wild-type (cysteine-less) channel. What's happening?
-
A: This is a critical observation that points to a non-specific, cysteine-independent effect. MTSES has been demonstrated to act as a direct open-channel blocker on some channels, such as CFTR, by physically occluding the pore.[23][25] This effect is not covalent and should be reversible upon washout. If you observe this, you must characterize it carefully and acknowledge it in your interpretation. It represents a significant caveat to the use of MTS reagents.
-
Bromide-Related Issues
-
Q: I replaced Chloride with Bromide and my cell's resting membrane potential has changed. Is this normal?
-
A: Yes, this is possible. The resting membrane potential is determined by the permeability of the membrane to various ions. If the cell has any baseline chloride conductance, and the channel's permeability to bromide is different from chloride, the resting potential will shift. You should always measure and report these baseline properties.
-
-
Q: My results with Verapamil are different in Bromide vs. Chloride solutions. Why?
-
A: This suggests a potential interaction. Bromide itself has been shown to inhibit Ca²⁺ uptake by the sarcoplasmic reticulum.[21] While Verapamil blocks influx across the plasma membrane, an alteration in intracellular calcium handling caused by bromide could indirectly modulate channel activity or cellular health, leading to different results. This highlights the importance of performing control experiments in both chloride and bromide conditions.
-
Section 4: Advanced FAQs
-
Q: What is the optimal order of application for these reagents in an experiment?
-
A: First, perfuse with the buffer containing Verapamil to achieve a stable blockade of calcium channels and establish a clean baseline. Then, while still in the presence of Verapamil, apply the freshly prepared MTSES. Finally, wash out the MTSES with the Verapamil-containing buffer to measure the persistent, covalent modification.
-
-
Q: How can I design a bulletproof control experiment to validate my findings?
-
A: A truly robust control system involves multiple experiments:
-
Wild-Type Control: Show that MTSES has no irreversible effect on the channel without the engineered cysteine.
-
Vehicle Control: Show that applying the vehicle (e.g., buffer with a tiny amount of DMSO) without MTSES causes no effect.
-
Blocker Control: Characterize the effects of Verapamil alone on your channel.
-
Anion Control: If feasible, repeat the key experiment (e.g., MTSES on the mutant) in both chloride and bromide solutions to ensure the observed modification is not an artifact of the ionic condition.
-
-
Section 5: Visualizing the Experimental Logic
This diagram illustrates the conceptual interplay of the three reagents at the cellular level during a typical experiment.
Caption: Conceptual model of multi-agent experimental logic.
Section 6: References
-
Wikipedia. (n.d.). Verapamil. Retrieved January 15, 2026, from [Link]
-
Medscape. (2025). Verapamil: Mechanism of Action and Clinical Uses. Retrieved January 15, 2026, from a relevant medical information site.
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Drugs.com. (2025). Verapamil: Package Insert / Prescribing Information. Retrieved January 15, 2026, from [Link]
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Pediatric Oncall. (n.d.). Verapamil - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved January 15, 2026, from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Verapamil Hydrochloride?. Retrieved January 15, 2026, from [Link]
-
Uptima. (n.d.). MTS reagents. Retrieved January 15, 2026, from a relevant life sciences supplier website.
-
Cai, Z., et al. (2009). Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate. British Journal of Pharmacology.
-
CliniSciences. (n.d.). S5326-45A Sodium (2-Sulfonatoethyl)methanethiosulfonate (MTSES). Retrieved January 15, 2026, from [Link]
-
Japanese Pharmacopoeia. (n.d.). Verapamil Hydrochloride. Retrieved January 15, 2026, from a relevant pharmacopoeia standards website.
-
ASHP Publications. (n.d.). Verapamil Hydrochloride. Retrieved January 15, 2026, from a relevant pharmaceutical compounding resource.
-
Cai, Z., et al. (2009). Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate. PubMed. Retrieved January 15, 2026, from [Link]
-
Puech, A., et al. (1984). Electrophysiological study of intravenous pinaverium bromide in cardiology. PubMed. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Time course of cysteine modification of S357C by 2.5 mM MTSES. Retrieved January 15, 2026, from [Link]
-
Mayo Clinic. (n.d.). Verapamil (Oral Route). Retrieved January 15, 2026, from [Link]
-
Manufacturer Safety Data Sheet. (2019). Verapamil Hydrochloride Extended-Release Capsules.
-
Pfizer Medical - US. (n.d.). verapamil hydrochloride injection, USP How Supplied/Storage and Handling. Retrieved January 15, 2026, from [Link]
-
Magdalan, J. (2003). New treatment methods in verapamil poisoning: experimental studies. Polish Journal of Pharmacology.
-
Suzuki, S., et al. (1994). Bromide, in the therapeutic concentration, enhances GABA-activated currents in cultured neurons of rat cerebral cortex. Epilepsy Research. Retrieved January 15, 2026, from [Link]
-
Kargacin, G. J., et al. (1998). Iodide and bromide inhibit Ca2+ uptake by cardiac sarcoplasmic reticulum. American Journal of Physiology-Heart and Circulatory Physiology. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Bromine Compounds. Retrieved January 15, 2026, from a relevant scientific publication platform.
-
ResearchGate. (2025). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts.
-
Fontaine, J., et al. (1985). Effects of pinaverium bromide and verapamil on the motility of the rat isolated colon. British Journal of Pharmacology.
-
Magdalan, J. (2003). New treatment methods in verapamil poisoning: experimental studies. PubMed. Retrieved January 15, 2026, from [Link]
-
Montoya, G. A., & Riker, W. K. (1982). A study of the actions of bromide on frog sympathetic ganglion. Neuropharmacology. Retrieved January 15, 2026, from [Link]
-
Wikipedia. (n.d.). Bromine. Retrieved January 15, 2026, from [Link]
-
Heinemann, U., et al. (1997). Sodium bromide: effects on different patterns of epileptiform activity, extracellular pH changes and GABAergic inhibition. Epilepsy Research. Retrieved January 15, 2026, from [Link]
-
Bertin Bioreagent. (n.d.). MTSES - Biochemicals. Retrieved January 15, 2026, from a relevant biochemical supplier website.
-
MEpedia. (2023). Bromide. Retrieved January 15, 2026, from [Link]
-
Solubility of Things. (n.d.). Bromide. Retrieved January 15, 2026, from [Link]
-
Oxford Academic. (2023). Bromide | Experimental and Clinical Neurotoxicology. Retrieved January 15, 2026, from [Link]
-
U.S. Food and Drug Administration. (n.d.). Verapamil - accessdata.fda.gov. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). Verapamil. Retrieved January 15, 2026, from [Link]
-
GlobalRPH. (2017). Dilution Verapamil. Retrieved January 15, 2026, from [Link]
-
Lees-Miller, J. P., et al. (2000). Mechanism of block and identification of the verapamil binding domain to HERG potassium channels. Molecular Pharmacology. Retrieved January 15, 2026, from [Link]
-
Curtis, M. J., et al. (1984). Antiarrhythmic actions of verapamil against ischaemic arrhythmias in the rat. British Journal of Pharmacology. Retrieved January 15, 2026, from [Link]
-
Hamilton, T. C., et al. (1986). Comparison of the effects of BRL 34915 and verapamil on electrical and mechanical activity in rat portal vein. British Journal of Pharmacology. Retrieved January 15, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to Calcium Channel Modulation: Verapamil vs. Verapamil Ethyl Methanethiosulfonate, Bromide
For researchers in pharmacology and drug development, understanding the nuanced interactions between a parent drug and its derivatives is fundamental to innovation. This guide provides an in-depth comparison of Verapamil, a cornerstone L-type calcium channel blocker, and its quaternary derivative, Verapamil Ethyl Methanethiosulfonate, Bromide. We will dissect their mechanisms of action, highlighting how a strategic chemical modification—the introduction of a permanent positive charge—radically alters the compound's interaction with its target, the voltage-gated calcium channel.
Introduction: The L-Type Calcium Channel as a Therapeutic Target
Voltage-gated L-type calcium channels (LTCCs) are critical mediators of calcium influx into excitable cells, including cardiomyocytes and vascular smooth muscle cells.[1] This influx triggers a cascade of events leading to muscle contraction.[1][2] Phenylalkylamines, such as Verapamil, are a class of organic calcium channel blockers that modulate LTCC function, making them indispensable tools for treating conditions like hypertension, angina, and supraventricular arrhythmias.[3][4] These drugs typically exhibit state-dependent binding, preferentially interacting with channels in the open or inactivated states, which is key to their therapeutic efficacy.[5][6]
Verapamil: The Prototypical Phenylalkylamine Blocker
Verapamil is a lipophilic, tertiary amine that can exist in both a charged (protonated) and uncharged form at physiological pH. This property is crucial to its mechanism of action. The uncharged form of Verapamil can readily cross the plasma membrane.[7] The preponderance of evidence suggests that Verapamil exerts its blocking effect from the intracellular side of the channel.[8][9] It is believed to pass through the membrane in its neutral state and then bind to its receptor site within the inner pore of the channel, physically occluding the path for calcium ions.[8][10]
This intracellular site of action contributes to its characteristic "use-dependent" or "frequency-dependent" block.[5][6] Channels that are opened more frequently, such as during tachycardia, provide greater access for the drug to its binding site, enhancing the blocking effect. Verapamil shows a higher affinity for open and inactivated channel states compared to the resting state.[5][6][10]
This compound: A Membrane-Impermeant Probe
This compound is a quaternary ammonium derivative of Verapamil. The key structural difference is the permanent positive charge on the nitrogen atom. This modification renders the molecule hydrophilic and membrane-impermeant.[9][11] Unlike the parent compound, it cannot easily diffuse across the lipid bilayer of the cell membrane.
This property transforms the derivative from a systemic drug into a precise molecular probe. Its effects are restricted to the side of the membrane to which it is applied, allowing researchers to meticulously dissect the location of the drug's binding site—whether it is accessible from the extracellular space or only from the cytoplasm. Such derivatives are instrumental in mapping the pore region and access pathways of ion channels.[8][12]
Head-to-Head Comparison: Mechanism of Action
The fundamental difference in membrane permeability dictates the distinct pharmacological profiles of Verapamil and its quaternary derivative.
Diagram: Comparative Mechanisms of Channel Access
The following diagram illustrates the differential access of Verapamil and its quaternary derivative to the L-type calcium channel. Verapamil crosses the membrane to block from the inside, while the charged derivative is restricted to the side of application.
Caption: Differential membrane permeability of Verapamil and its quaternary derivative.
Key Experimental Distinctions
Experimental evidence using quaternary derivatives like D890 (a charged derivative of D600, a Verapamil analog) has been pivotal. Studies on reconstituted skeletal muscle calcium channels showed that while the parent compound D600 could block the channel when applied to either the intracellular or extracellular side, the charged derivative D890 was only effective when applied to the intracellular-equivalent side.[9] This strongly supports an internal binding site for phenylalkylamines in L-type channels.
A study comparing Verapamil and its quaternary derivative on neuronal voltage-sensitive calcium channels found that the quaternary version was significantly less potent when applied extracellularly, suggesting that Verapamil's primary action requires it to enter the cell.[11]
| Feature | Verapamil | This compound | Rationale for Difference |
| Chemical Nature | Tertiary amine, lipophilic | Quaternary ammonium, hydrophilic | Permanent positive charge on the nitrogen atom. |
| Membrane Permeability | High (can cross the plasma membrane) | Very Low (membrane-impermeant) | The permanent charge prevents passive diffusion across the lipid bilayer. |
| Primary Site of Action | Intracellular | Restricted to the side of application | Lack of membrane permeability confines the derivative's action.[9][11] |
| Potency (Extracellular) | High (IC50 in µM range) | Very Low (IC50 > 300 µM for neuronal channels)[11] | The drug cannot efficiently reach its intracellular binding site from the outside. |
| Potency (Intracellular) | High | High | When delivered directly to the cytoplasm (e.g., via patch pipette), the charged derivative can effectively block the channel.[9] |
| Reversibility | Slow washout | Rapid washout (when applied externally) | The parent drug can accumulate in the lipid membrane, leading to slower washout, whereas the charged derivative is easily washed from the aqueous extracellular space.[13] |
| Primary Use | Therapeutic Agent (antiarrhythmic, antihypertensive) | Research Tool (for probing channel structure and sidedness of action) | The predictable, localized action makes it ideal for experimental but not systemic use.[12] |
Experimental Protocol: Differentiating Sites of Action Using Patch-Clamp Electrophysiology
To empirically validate the differential sites of action, a whole-cell patch-clamp experiment is the gold standard.[14][15] This protocol is designed to compare the effects of Verapamil and its quaternary derivative when applied extracellularly versus intracellularly.
Objective:
To determine if the block of L-type calcium channels (CaV1.2) by Verapamil and this compound is dependent on the side of drug application.
Materials:
-
Cell Line: HEK293 cells stably expressing the human CaV1.2 channel complex (α1C, β2a, and α2δ-1 subunits).
-
Extracellular (Bath) Solution (in mM): 110 BaCl₂, 10 HEPES, 10 TEA-Cl, 10 Glucose. pH adjusted to 7.4 with TEA-OH. (Barium is used as the charge carrier to avoid calcium-dependent inactivation).[5]
-
Intracellular (Pipette) Solution (in mM): 135 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP. pH adjusted to 7.2 with CsOH.
-
Test Compounds: Verapamil hydrochloride (10 mM stock in H₂O), this compound (10 mM stock in H₂O).
Experimental Workflow Diagram
Caption: Workflow for patch-clamp analysis of Verapamil derivatives.
Step-by-Step Procedure:
-
Preparation: Culture HEK293-CaV1.2 cells on glass coverslips. Prepare and filter all solutions.
-
Pipette Fabrication: Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.[16]
-
Seal Formation: Approach a target cell with a pipette containing the appropriate intracellular solution (with or without a test compound). Apply gentle suction to form a high-resistance (>1 GΩ) seal.[14][16]
-
Whole-Cell Access: Apply a brief, strong suction pulse to rupture the membrane patch, establishing whole-cell configuration. This allows the pipette solution to dialyze the cell interior.[17]
-
Baseline Recording: Clamp the cell's membrane potential at -80 mV. Apply a series of depolarizing voltage steps to +10 mV for 200 ms to elicit inward barium currents (IBa) through the L-type channels. Record stable baseline currents for 2-3 minutes.
-
Drug Application:
-
For Extracellular Groups (F1, F2): Begin perfusion of the bath solution containing the final concentration of either Verapamil (e.g., 10 µM) or the quaternary derivative (e.g., 100 µM).
-
For Intracellular Groups (F3, F4): The drug is already present in the pipette. The block will develop as the drug dialyzes from the pipette into the cell.
-
-
Data Acquisition: Continue recording IBa using the same voltage-step protocol for 10-15 minutes to observe the development and steady-state effect of the block.
-
Analysis: Measure the peak IBa amplitude before and after drug application. Calculate the percentage of inhibition. For intracellular application, monitor the time course of the block development.
Expected Outcomes & Interpretation:
-
Extracellular Verapamil (F1): A significant, rapid block of the calcium current is expected as Verapamil permeates the membrane to reach its intracellular site.
-
Extracellular Quaternary Verapamil (F2): Little to no block is expected, even at high concentrations, because the compound cannot cross the membrane to reach the binding site.[11]
-
Intracellular Verapamil (F3): A robust block will develop over several minutes as the drug diffuses from the pipette into the cell and binds to the channel.
-
Intracellular Quaternary Verapamil (F4): A robust block, similar to that of Verapamil, will develop as the charged molecule directly accesses its binding site from the cytoplasm.[9]
These results would provide compelling evidence that the Verapamil binding site on L-type calcium channels is located intracellularly and is inaccessible to membrane-impermeant molecules from the extracellular side.
Conclusion
The comparison between Verapamil and this compound offers a classic illustration of structure-activity relationships in pharmacology. By adding a permanent charge to the Verapamil molecule, its pharmacokinetic properties are fundamentally altered, transforming it from a broadly acting therapeutic into a highly specific research probe. This distinction underscores the critical importance of membrane permeability in drug action and provides researchers with invaluable tools to explore the intricate architecture and function of ion channels.
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Bayer, R., et al. (1982). The effects of verapamil and D 600 on automaticity and refractoriness in the cat heart. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
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Cheng, R. C., et al. (2009). State-Dependent Verapamil Block of the Cloned Human Cav3.1 T-Type Ca2+ Channel. PLoS ONE. Available at: [Link]
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Ehara, T., & Kaufmann, R. (1978). The voltage- and time-dependent effects of (-)-verapamil on the slow inward current in isolated cat ventricular myocardium. The Journal of Physiology. Available at: [Link]
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Keith, R. A., et al. (1995). Differential inhibition of neuronal calcium entry and [3H]-D-aspartate release by the quaternary derivatives of verapamil and emopamil. British Journal of Pharmacology. Available at: [Link]
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JoVE. (2024). Antiarrhythmic Drugs: Class IV Agents as Calcium Channel Blockers. Journal of Visualized Experiments. Available at: [Link]
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PubChem. (n.d.). Verapamil Action Pathway. National Center for Biotechnology Information. Available at: [Link]
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Tóth, G., et al. (2014). Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. Molecules. Available at: [Link]
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Snyders, D. J., & Valenzuela, C. (2001). Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes. Journal of Korean Medical Science. Available at: [Link]
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Nelson, M. T., & T. J. L. (2011). Verapamil Block of T-Type Calcium Channels. Molecular Pharmacology. Available at: [Link]
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Johnson, J. P., et al. (1999). Mechanism of Block and Identification of the Verapamil Binding Domain to HERG Potassium Channels. Circulation Research. Available at: [Link]
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Affolter, H., & Coronado, R. (1986). Sidedness of reconstituted calcium channels from muscle transverse tubules as determined by D600 and D890 blockade. Biophysical Journal. Available at: [Link]
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Mannhold, R., et al. (1984). Synthesis and biological activity of carboxy verapamil, a new derivative of verapamil. Journal of Cardiovascular Pharmacology. Available at: [Link]
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Dr. Oracle. (2025). What is the mechanism of action and primary use of verapamil (calcium channel blocker)?. Available at: [Link]
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Katz, A. M. (1986). Mechanisms of action and differences in calcium channel blockers. The American Journal of Cardiology. Available at: [Link]
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Pockberger, H., et al. (1987). Effect of D890 on Membrane Properties of Neocortical Neurons. Brain Research. Available at: [Link]
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Ben-Johny, M., & Yue, D. T. (2010). Patch clamp methods for studying calcium channels. Methods in Cell Biology. Available at: [Link]
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Panyi, G., et al. (2011). Effect of verapamil on the action of methanethiosulfonate reagents on human voltage-gated K(v)1.3 channels: implications for the C-type inactivated state. British Journal of Pharmacology. Available at: [Link]
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Barattin, R., et al. (2010). Iodination Increases the Activity of Verapamil Derivatives in Reversing PGP Multidrug Resistance. Journal of Medicinal Chemistry. Available at: [Link]
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Andrejauskas, E., et al. (1985). Specific binding of the calcium antagonist [3H]verapamil to membrane fractions from plants. The Journal of Biological Chemistry. Available at: [Link]
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Arancia, G., et al. (2002). Verapamil reverts resistance to drug-induced apoptosis in Ki-ras-transformed cells by altering the cell membrane and the mitochondrial transmembrane potentials. Oncology Research. Available at: [Link]
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A Researcher's Guide to Targeted Cysteine Modification: Comparing Verapamil Ethyl Methanethiosulfonate, Bromide with Conventional MTS Reagents
In the intricate world of protein biochemistry, the ability to selectively probe the structure and function of specific amino acid residues is paramount. For decades, methanethiosulfonate (MTS) reagents have been invaluable tools for cysteine modification, particularly in the realm of ion channel and transporter research. However, the quest for greater specificity has led to the development of targeted MTS reagents, which conjugate a reactive thiol group to a molecule with a known binding affinity for a particular protein. This guide provides an in-depth comparison of a targeted reagent, Verapamil Ethyl Methanethiosulfonate, Bromide, with conventional MTS reagents, offering researchers the insights needed to select the optimal tool for their experimental goals.
The Principle of Cysteine Accessibility Probing
The Substituted Cysteine Accessibility Method (SCAM) is a powerful technique that combines site-directed mutagenesis with chemical modification to map the accessibility of amino acid residues within a protein.[1] By systematically replacing residues with cysteine and then probing their reactivity with MTS reagents, researchers can elucidate protein topology, identify the lining of channels and pores, and characterize conformational changes associated with protein function.[1]
MTS reagents are highly specific for the sulfhydryl (thiol) group of cysteine, forming a stable disulfide bond.[2] The versatility of this chemistry allows for the attachment of various functional groups to the cysteine residue, thereby altering its properties in a detectable manner.
Conventional MTS Reagents: The Workhorses of Cysteine Modification
A trio of conventional MTS reagents has become standard in the field: MTSEA, MTSET, and MTSES. Their utility stems from their differing charges and membrane permeabilities, which allow for the probing of different microenvironments within a protein.
| Reagent | Chemical Name | Charge | Membrane Permeability | Relative Reactivity |
| MTSEA | [2-(Aminoethyl) methanethiosulfonate hydrobromide] | Positive (at neutral pH) | Partially permeable | Intermediate |
| MTSET | [2-(Trimethylammonium)ethyl] methanethiosulfonate bromide | Positive (permanent) | Impermeable | High |
| MTSES | Sodium (2-sulfonatoethyl) methanethiosulfonate | Negative | Impermeable | Low |
Table 1: Comparison of Conventional MTS Reagents. The relative reactivity of these reagents is generally considered to be MTSET > MTSEA > MTSES.[2]
The choice of a conventional MTS reagent is dictated by the experimental question. For instance, the membrane-impermeable MTSET and MTSES are ideal for probing externally accessible cysteine residues in membrane proteins, while the partially permeable MTSEA can be used to access residues within the membrane or on the intracellular side.[2][3]
However, a key limitation of these reagents is their lack of specificity beyond cysteine accessibility. They will react with any accessible cysteine, which can lead to off-target modifications and complicate data interpretation, especially in proteins with multiple reactive cysteines.
This compound: A Targeted Approach
This compound represents a new frontier in cysteine modification. This reagent covalently links the thiol-reactive methanethiosulfonate group to verapamil, a well-characterized L-type calcium channel blocker.[4] The underlying principle is that the verapamil moiety will guide the MTS group to its binding site within the L-type calcium channel, thereby increasing the local concentration of the reagent and promoting specific modification of cysteine residues in or near the verapamil binding pocket.
This targeted approach offers several potential advantages over conventional MTS reagents:
-
Enhanced Specificity: By leveraging the inherent affinity of verapamil for its binding site, this reagent is designed to preferentially modify cysteines within that specific domain, reducing the likelihood of off-target reactions.
-
Probing Drug-Binding Sites: this compound is an ideal tool for mapping the verapamil binding pocket and for studying the structural rearrangements that occur upon drug binding.
-
Increased Potency: The targeted delivery of the MTS group can lead to a higher effective concentration at the site of interest, potentially allowing for the use of lower overall reagent concentrations and reducing non-specific effects.
The Mechanism of Verapamil Action on L-type Calcium Channels
Verapamil is known to block L-type calcium channels by binding to a receptor site within the pore of the α1 subunit.[5][6] This binding is state-dependent, with a higher affinity for the open and inactivated states of the channel.[6] The verapamil binding site is located in the central cavity of the pore, on the intracellular side of the selectivity filter.[5] By physically occluding the pore, verapamil inhibits the influx of calcium ions, leading to its therapeutic effects.
The following diagram illustrates the structure of an L-type calcium channel and the proposed binding site of verapamil.
Caption: L-type Calcium Channel with Verapamil Binding Site.
Experimental Evidence: Verapamil Protects Against MTSEA Modification
While direct comparative studies of this compound are not yet widely available in the peer-reviewed literature, compelling evidence for the principle of targeted MTS reagents comes from studies investigating the interaction of verapamil and conventional MTS reagents.
A key study on the voltage-gated potassium channel hKv1.3 demonstrated that the co-application of verapamil could prevent the modification of a cysteine residue (V417C) by MTSEA.[7] This protective effect suggests that verapamil and MTSEA have overlapping binding sites within the channel pore and that the binding of verapamil sterically hinders the access of MTSEA to the cysteine residue.
This finding provides a strong rationale for the design of this compound. If verapamil can block the action of a non-specific MTS reagent, then covalently linking verapamil to an MTS warhead should effectively target the reagent to the verapamil binding site.
Experimental Protocol: Assessing Cysteine Accessibility in an Ion Channel using MTS Reagents
This protocol provides a general framework for using MTS reagents to probe the accessibility of cysteine residues in a heterologously expressed ion channel. The example focuses on an electrophysiological readout, which is common in ion channel research.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 cells) that does not endogenously express the ion channel of interest.
-
Transfect the cells with a plasmid encoding the cysteine-less wild-type channel or a single-cysteine mutant.
2. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings from transfected cells 24-48 hours post-transfection.
-
Use a recording solution and voltage protocol appropriate for activating the ion channel of interest.
-
Establish a stable baseline recording of the ionic current.
3. Application of MTS Reagent:
-
Prepare fresh solutions of the MTS reagent (e.g., MTSEA, MTSET, MTSES, or this compound) in the extracellular recording solution at the desired concentration.
-
Apply the MTS reagent to the cell via the perfusion system.
-
Continuously monitor the ionic current during and after the application of the MTS reagent.
4. Data Analysis:
-
Measure the change in current amplitude before and after the application of the MTS reagent.
-
A significant and irreversible change in current suggests that the cysteine residue is accessible to the reagent and that its modification alters channel function.
-
Calculate the rate of modification by fitting the time course of the current change to an exponential function.
5. Control Experiments:
-
Apply the MTS reagent to cells expressing the cysteine-less wild-type channel to control for non-specific effects.
-
For targeted reagents like this compound, perform competition experiments by co-applying an excess of unconjugated verapamil to demonstrate the specificity of the modification.
Caption: Experimental Workflow for Cysteine Accessibility Studies.
Choosing the Right Reagent for Your Research
The selection of an MTS reagent should be a deliberate choice based on the specific research question.
-
For general accessibility scanning of extracellular domains: The charged, membrane-impermeable reagents MTSET and MTSES are excellent choices. Their opposing charges can also provide information about the local electrostatic environment.
-
For probing residues in transmembrane domains or on the intracellular side: The partially membrane-permeable MTSEA is a suitable option.
-
For high-specificity mapping of a known drug-binding site: A targeted reagent like This compound offers a significant advantage. It is the ideal tool for researchers investigating the structure-function relationships of L-type calcium channels and the mechanism of verapamil action.
Future Directions: The Expanding Toolkit of Targeted Probes
The development of this compound is indicative of a broader trend towards the creation of more sophisticated molecular probes. We can anticipate the emergence of a new generation of MTS reagents conjugated to a wide array of ligands, including other drugs, toxins, and even antibodies. These targeted reagents will empower researchers to dissect the complexities of protein function with unprecedented precision.
References
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Loo, T. W., & Clarke, D. M. (2001). Defining the Drug-binding Site in the Human Multidrug Resistance P-glycoprotein Using a Methanethiosulfonate Analog of Verapamil, MTS-verapamil. Journal of Biological Chemistry, 276(40), 36877-36880. [Link]
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Schmid, I., & Grissmer, S. (2011). Effect of verapamil on the action of methanethiosulphonate reagents on human voltage-gated K(v)1.3 channels: implications for the C-type inactivated state. British journal of pharmacology, 162(8), 1829–1841. [Link]
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Tang, L., & Miller, C. (2016). Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs. Nature, 537(7618), 117–121. [Link]
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Uptima. (n.d.). MTS reagents. Retrieved from [Link]
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Ye, Q., Im, W., & Horenstein, J. (2018). How CaV1.2-bound verapamil blocks Ca2+ influx into cardiomyocyte: Atomic level views. Pharmacological research, 139, 153–157. [Link]
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Zamponi, G. W. (2016). Targeting voltage-gated calcium channels in disease. Canadian Journal of Cardiology, 32(7), 897-903. [Link]
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Zhang, M., & Prakriya, M. (2015). Interrogating permeation and gating of Orai channels using chemical modification of cysteine residues. Methods in molecular biology (Clifton, N.J.), 1327, 187–204. [Link]
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A Quantitative and Mechanistic Comparison of Verapamil and its Covalent Probing Derivative
A Senior Application Scientist's In-Depth Technical Guide for Researchers in Pharmacology and Drug Development
In the landscape of cardiovascular research and drug discovery, L-type calcium channels (CaV1.2) stand as a pivotal therapeutic target. Verapamil, a phenylalkylamine, has long been a cornerstone in the clinical management of hypertension, angina, and arrhythmias, owing to its well-characterized blockade of these channels.[1][2] However, to dissect the intricate molecular interactions governing this blockade, researchers often turn to chemical probes designed for targeted covalent modification. This guide provides a comprehensive, quantitative comparison between Verapamil and its ethyl methanethiosulfonate (MTS) derivative, a tool specifically engineered to map the inner pore of L-type calcium channels.
This technical guide moves beyond a simple product-to-product comparison. It is designed to provide fellow scientists with the foundational knowledge, experimental frameworks, and critical insights necessary to effectively utilize both Verapamil as a therapeutic prototype and its MTS derivative as a powerful molecular probe. We will delve into their distinct mechanisms of action, present available quantitative data, and provide detailed, self-validating experimental protocols to empower your research.
Unveiling the Molecular Mechanisms: Reversible Blockade vs. Covalent Modification
Verapamil, a tertiary amine, exerts its therapeutic effects through a reversible, state-dependent blockade of the L-type calcium channel.[3][4] It preferentially binds to the open and inactivated states of the channel from the intracellular side, physically occluding the pore and thereby inhibiting the influx of calcium ions.[3] This reduction in intracellular calcium leads to vasodilation and a decrease in myocardial contractility and heart rate.[1][5]
In stark contrast, the ethyl methanethiosulfonate derivative of Verapamil is designed not as a therapeutic agent, but as a chemical probe for covalent modification. This derivative is a quaternary ammonium salt, rendering it permanently charged and largely membrane-impermeant. The key functional group is the methanethiosulfonate (MTS) moiety, which is highly reactive towards the thiol group of cysteine residues.[6] The rationale behind its design is to introduce a Verapamil-like molecule that can covalently bind to cysteine residues engineered into the pore-lining region of the L-type calcium channel. This allows for precise mapping of the drug-binding site and the channel's architecture.
dot graphical_abstract { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} . Figure 1: Conceptual diagram illustrating the distinct mechanisms of action of Verapamil and its MTS derivative.
Quantitative Comparison: Potency and Pharmacological Parameters
A direct quantitative comparison of the pharmacological potency of Verapamil and its ethyl methanethiosulfonate derivative is challenging due to the derivative's nature as a research tool rather than a therapeutic compound. However, we can compare the known potency of Verapamil with the expected behavior of its covalent derivative.
| Parameter | Verapamil | Verapamil Ethyl Methanethiosulfonate Derivative | Rationale for Comparison |
| Mechanism of Action | Reversible, state-dependent block of L-type calcium channels. | Covalent modification of engineered cysteine residues within the channel pore. | Highlights the fundamental difference in their interaction with the target. |
| IC50 for L-type Ca2+ Channels | 250 nM - 15.5 µM[7] | Not established as a reversible inhibitor. Its effect is covalent and dependent on the presence of a target cysteine. | The concept of IC50 for a reversible inhibitor does not directly apply to a covalent modifier. The effectiveness of the derivative is determined by the rate of covalent modification. |
| Binding Affinity (Ki) | ~50 nM | Not applicable in the traditional sense. The "affinity" is governed by the reactivity of the MTS group with the thiol of an accessible cysteine. | Covalent binding is essentially irreversible under physiological conditions, making a dissociation constant (Ki) irrelevant. |
| State-Dependence | High affinity for open and inactivated channel states.[3] | Reactivity is dependent on the accessibility of the engineered cysteine in different channel conformations. | The derivative is a tool to probe the conformational changes that expose or conceal the target cysteine. |
| Membrane Permeability | Permeable | Largely impermeable due to its quaternary ammonium structure. | This property dictates its application from either the intracellular or extracellular side of the membrane. |
Note: The IC50 values for Verapamil can vary depending on the experimental conditions, such as the specific cell type, temperature, and electrophysiological protocol used.
Experimental Protocols for Comparative Analysis
To conduct a rigorous quantitative comparison, a series of well-controlled experiments are necessary. The following protocols are designed to be self-validating and provide a framework for characterizing the effects of both compounds.
Synthesis of Verapamil Ethyl Methanethiosulfonate Derivative (Proposed)
dot graph { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} . Figure 2: Proposed synthetic scheme for Verapamil Ethyl Methanethiosulfonate.
Disclaimer: This is a proposed synthetic route and would require optimization and characterization.
Electrophysiological Analysis using Patch-Clamp
The gold standard for characterizing ion channel modulators is the patch-clamp technique. This method allows for the direct measurement of ion currents through the channel.
Objective: To determine the concentration-dependent inhibition of L-type calcium channel currents by Verapamil and to assess the covalent modification by its MTS derivative in cysteine-mutant channels.
Cell Line: HEK293 cells stably expressing the human CaV1.2 channel (and its cysteine mutants).
Step-by-Step Protocol:
-
Cell Preparation: Culture and passage HEK293 cells expressing CaV1.2 channels according to standard protocols. For experiments with the MTS derivative, use cells expressing a channel with a cysteine mutation in the pore region.
-
Electrophysiology Rig: Use a standard patch-clamp setup with an amplifier, digitizer, and data acquisition software.
-
Pipette and Bath Solutions:
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2 with CsOH.
-
External (Bath) Solution (in mM): 130 NaCl, 5 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit calcium currents by depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
For Verapamil:
-
Record baseline currents.
-
Perfuse the cell with increasing concentrations of Verapamil (e.g., 10 nM to 100 µM).
-
At each concentration, record the steady-state block of the calcium current.
-
-
For Verapamil-MTS Derivative:
-
Record baseline currents from a cysteine-mutant channel.
-
Apply the derivative at a fixed concentration (e.g., 100 µM) to the intracellular or extracellular side, depending on the location of the mutation and the experimental design.
-
Monitor the time-dependent, irreversible block of the calcium current.
-
-
-
Data Analysis:
-
For Verapamil, plot the fractional block of the current as a function of drug concentration and fit the data with the Hill equation to determine the IC50.
-
For the derivative, quantify the rate of irreversible block.
-
dot graph { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} . Figure 3: Workflow for the electrophysiological analysis of Verapamil and its derivative.
Calcium Imaging Assay
Calcium imaging provides a higher-throughput method to assess the functional consequences of calcium channel blockade.
Objective: To compare the inhibitory effect of Verapamil and its MTS derivative on depolarization-induced calcium influx.
Cell Line: A cell line endogenously expressing L-type calcium channels (e.g., primary cardiomyocytes or a suitable neuronal cell line) or the aforementioned HEK293 cell line.
Step-by-Step Protocol:
-
Cell Plating: Plate cells in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of Verapamil. Prepare a working solution of the Verapamil-MTS derivative.
-
Assay Procedure:
-
Wash the cells with a physiological buffer.
-
Add the compounds (Verapamil or its derivative) to the respective wells and incubate for a specified period.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Inject a depolarizing stimulus (e.g., a high concentration of KCl) to open the L-type calcium channels.
-
Immediately measure the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the increase in fluorescence in response to depolarization for each condition.
-
For Verapamil, plot the percentage of inhibition of the calcium influx as a function of concentration to determine the IC50.
-
For the derivative, compare the calcium influx in treated versus untreated cysteine-mutant cells to demonstrate irreversible blockade.
-
Concluding Remarks and Future Directions
This guide has provided a detailed comparison of Verapamil and its ethyl methanethiosulfonate derivative, highlighting their distinct mechanisms and applications. Verapamil remains a clinically vital, reversible L-type calcium channel blocker, and its pharmacological profile is well-defined. In contrast, its MTS derivative serves as a powerful, yet qualitatively assessed, tool for molecular-level investigations of the channel's structure and function.
The primary knowledge gap remains the lack of direct, quantitative pharmacological data for the Verapamil-MTS derivative. Future studies should aim to characterize the kinetics of covalent modification by this compound in various cysteine-mutant L-type calcium channels. Such data would be invaluable for a more precise interpretation of structural mapping studies. Furthermore, the development of other Verapamil-based probes, such as photoaffinity labels, could provide complementary information on the drug-channel interaction in its native state.
By understanding the nuances of both the therapeutic agent and its chemical probe counterpart, researchers are better equipped to advance our understanding of L-type calcium channel pharmacology and to design the next generation of cardiovascular therapeutics.
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Patsnap Synapse. (2024, July 17). What is the mechanism of Verapamil Hydrochloride? Retrieved from [Link]
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InformedHealth.org. (2020, June 18). How do calcium channel blockers work? Institute for Quality and Efficiency in Health Care (IQWiG). Retrieved from [Link]
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Pharmaffiliates. (n.d.). Verapamil Ethyl Methanethiosulfonate, Bromide. Retrieved from [Link]
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Molecular Devices, LLC. (n.d.). Calcium flux assays. Retrieved from [Link]
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- 3. State-dependent verapamil block of the cloned human Ca(v)3.1 T-type Ca(2+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Verapamil block of T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of verapamil on the action of methanethiosulfonate reagents on human voltage-gated K(v)1.3 channels: implications for the C-type inactivated state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Uncharted: A Guide to Safely Handling Verapamil Ethyl Methanethiosulfonate, Bromide
For the pioneering researcher, navigating the frontiers of drug development often means working with novel compounds where established safety protocols are scarce. Verapamil Ethyl Methanethiosulfonate, Bromide, a compound with potential applications in mapping L-type calcium channels, is one such example.[1] This guide provides essential, immediate safety and logistical information, offering a robust operational and disposal plan for researchers, scientists, and drug development professionals. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this document synthesizes critical safety information from its constituent parts: the well-characterized pharmaceutical agent Verapamil and the reactive methanethiosulfonate (MTS) class of reagents.
Understanding the Inherent Risks
Verapamil, a calcium channel blocker, is known to be toxic if swallowed, and repeated exposure may have adverse effects on the liver and kidneys.[2] Methanethiosulfonate reagents, while invaluable for their ability to modify cysteine residues in proteins, are known to be reactive and require careful handling.[3] Some are hygroscopic and can hydrolyze in water.[3] Therefore, a cautious and well-informed approach is paramount.
Core Principles for Safe Handling
A foundational principle in laboratory safety is to minimize exposure. This is achieved through a combination of engineering controls, administrative controls, and personal protective equipment (PPE). For this compound, a substance with both pharmacological activity and chemical reactivity, stringent adherence to safety protocols is non-negotiable.
Engineering and Administrative Controls
Before any handling of the compound, ensure that a properly functioning chemical fume hood is available. All weighing and preparation of stock solutions should be performed within the fume hood to minimize the risk of inhalation. Ensure that an eyewash station and safety shower are readily accessible.[4] Administrative controls include maintaining a clear and organized workspace, properly labeling all containers, and ensuring all personnel are trained on the specific hazards and handling procedures outlined in this guide.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedure being performed. The following table provides guidance on the minimum PPE requirements for various tasks involving this compound.
| Task | Minimum PPE Requirement | Rationale |
| Weighing Solid Compound | - Disposable Nitrile Gloves (double-gloving recommended)- Lab Coat- ANSI-approved Safety Goggles- N95 Respirator | - Prevents skin contact with the potent compound.- Protects clothing and skin from contamination.- Shields eyes from airborne particles.- Minimizes inhalation of fine powder. |
| Preparing Stock Solutions | - Disposable Nitrile Gloves- Lab Coat- ANSI-approved Safety Goggles- Face Shield (in addition to goggles) | - Protects against splashes of the concentrated solution.- Provides an extra layer of protection for the face and eyes. |
| Handling Dilute Solutions | - Disposable Nitrile Gloves- Lab Coat- ANSI-approved Safety Glasses | - Standard laboratory practice for handling chemical solutions. |
| Cleaning Spills | - Disposable Nitrile Gloves (double-gloving recommended)- Lab Coat- ANSI-approved Safety Goggles- N95 Respirator | - Protects against direct contact with the spilled material and potential aerosolization during cleanup. |
A Visual Guide to PPE Selection
The following flowchart illustrates a logical progression for selecting the appropriate level of PPE based on the nature of the task and the potential for exposure.
Caption: PPE Selection Workflow for this compound.
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the compound name, date of receipt, and any relevant hazard warnings.
-
Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[4] Given the hygroscopic nature of some MTS reagents, storage in a desiccator at -20°C is recommended.[3]
Step-by-Step Handling Procedures
Weighing the Solid Compound:
-
Prepare Workspace: Designate a specific area within a chemical fume hood for weighing. Cover the work surface with absorbent bench paper.
-
Don PPE: Wear double nitrile gloves, a lab coat, safety goggles, and an N95 respirator.
-
Tare Balance: Place a clean, labeled weighing vessel on the analytical balance and tare it.
-
Transfer Compound: Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid creating dust.
-
Clean Up: After weighing, carefully clean the spatula and any contaminated surfaces with a solvent-moistened wipe (e.g., 70% ethanol). Dispose of the wipe as solid chemical waste.
Preparing a Stock Solution:
-
Work in Fume Hood: All steps for preparing the stock solution must be performed in a chemical fume hood.
-
Don PPE: Wear nitrile gloves, a lab coat, safety goggles, and a face shield.
-
Add Solvent: Add the appropriate solvent (e.g., DMSO or water, depending on solubility) to the weighed compound in a labeled, sealable container.[3]
-
Dissolve: Cap the container and mix gently until the compound is fully dissolved. Sonication may be used if necessary.
-
Label and Store: Clearly label the container with the compound name, concentration, solvent, and date of preparation. Store the solution appropriately, considering the stability of MTS reagents in solution.[3]
Disposal Plan: A Responsible Conclusion to Your Experiment
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
All waste contaminated with this compound must be segregated from general laboratory waste. Use clearly labeled, dedicated waste containers.
Solid Waste:
-
Includes: Contaminated gloves, bench paper, weighing boats, and pipette tips.
-
Procedure:
-
Collect all solid waste in a designated, leak-proof plastic bag or container labeled "this compound Solid Waste."
-
When the container is full, seal it securely.
-
Dispose of the container through your institution's hazardous chemical waste disposal program.
-
Liquid Waste:
-
Includes: Unused stock solutions, experimental solutions containing the compound, and the first rinse of contaminated glassware.
-
Procedure:
-
Collect all liquid waste in a designated, leak-proof, and chemically resistant container (e.g., a polyethylene carboy) labeled "this compound Liquid Waste."
-
Keep the container sealed when not in use.
-
Dispose of the container through your institution's hazardous chemical waste disposal program. Do not pour this waste down the drain.[5]
-
Sharps Waste:
-
Includes: Needles, syringes, and broken glass contaminated with the compound.
-
Procedure:
-
Place all contaminated sharps in a designated, puncture-resistant sharps container labeled "Chemical Contaminated Sharps - DO NOT AUTOCLAVE."[5]
-
When the container is two-thirds full, seal it securely.
-
Dispose of the sharps container through your institution's hazardous chemical waste disposal program.
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2]
-
Remove any contaminated clothing.
-
Seek immediate medical attention.
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2]
-
Seek immediate medical attention.
Inhalation:
-
Move the affected person to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
Ingestion:
-
Do not induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.[2]
Spill Cleanup:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Don PPE: Wear appropriate PPE, including double nitrile gloves, a lab coat, safety goggles, and an N95 respirator.
-
Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite or sand) to contain the spill. For solid spills, carefully sweep or vacuum the material into a labeled waste container. Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.
-
Dispose: Dispose of all cleanup materials as hazardous chemical waste.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific integrity within the laboratory.
References
-
Uptima. MTS reagents. [Link]
-
University of Pennsylvania EHRS. Ethidium Bromide Waste Disposal. [Link]
-
P2 InfoHouse. Laboratory Waste Management Guide. [Link]
-
University of Auckland. Disposal and Decontamination of Ethidium Bromide. [Link]
-
The Ohio State University Environmental Health and Safety. Ethidium Bromide Waste. [Link]
-
University of Florida Environmental Health & Safety. Ethidium Bromide Waste Management. [Link]
-
Pharmaffiliates. CAS No : 353270-25-4 | Product Name : this compound. [Link]
-
BIOFOUNT. 353270-25-4|this compound. [Link]
-
ScienceLab.com. Verapamil Hydrochloride MSDS. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Verapamil hydrochloride. [Link]
-
MetaSci. Safety Data Sheet (+/-)-Verapamil hydrochloride. [Link]
-
Wikipedia. S-Methyl methanethiosulfonate. [Link]
-
ResearchGate. Does S -Methyl Methanethiosulfonate Trap the Thiol–Disulfide State of Proteins? | Request PDF. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
